3-Benzyloxazolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNODHUYZYLTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312774 | |
| Record name | 3-Benzyloxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13657-16-4 | |
| Record name | 13657-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13657-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Benzyloxazolidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzyloxazolidine (CAS Number: 13657-16-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzyloxazolidine, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and safety information.
Core Properties of this compound
This compound, also known as 3-(Phenylmethyl)oxazolidine, is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 13657-16-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Physical State | Liquid (at 20°C) | [1] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Boiling Point | 127 °C at 18 mmHg | [1] |
| Purity | >98.0% (GC) | [1] |
| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [1] |
| Storage Conditions | Store under inert gas; Air sensitive | [1] |
Synthesis and Reactivity
The synthesis of the this compound ring system is a key step in the development of various biologically active molecules. While a specific, detailed protocol for this compound was not found in the immediate search, a general and chemically sound method involves the condensation of N-benzylethanolamine with a formaldehyde equivalent.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthesis of Oxazolidines
The following is a generalized experimental protocol for the synthesis of oxazolidines from β-amino alcohols and aldehydes, which can be adapted for this compound.
Materials:
-
N-benzylethanolamine (1.0 eq)
-
Formaldehyde (or paraformaldehyde) (1.1 eq)
-
Toluene (or another suitable aprotic solvent)
-
Dean-Stark apparatus
-
Catalytic amount of p-toluenesulfonic acid (optional)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-benzylethanolamine and toluene.
-
Add formaldehyde (or paraformaldehyde) and a catalytic amount of p-toluenesulfonic acid to the flask.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Applications in Drug Development
The oxazolidine and, more specifically, the related oxazolidinone ring systems are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While the direct biological activity of this compound is not extensively documented, its derivatives have been investigated for various therapeutic applications.
-
Antihyperglycemic Activity: Derivatives of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines have been synthesized and evaluated for their antihyperglycemic properties.[3]
-
Antimicrobial and Antifungal Activity: The oxazolidine ring is a core component of several antimicrobial agents. Novel synthesized 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1,3-oxazolidines have shown inhibitory activity against various bacteria and fungi.
-
Anticancer Potential: The broader class of oxazolidine derivatives has been explored for anticancer properties.
The primary role of this compound in drug development is likely as a versatile building block for the synthesis of more complex and biologically active molecules.
Mechanism of Action of Related Oxazolidinone Antibiotics
While this compound is an oxazolidine, the closely related oxazolidinone class of antibiotics has a well-defined mechanism of action. They are protein synthesis inhibitors that act on an early stage of translation. This mechanism is distinct from many other classes of antibiotics.
Caption: Mechanism of action of oxazolidinone antibiotics.
Safety and Handling
This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be observed when handling this compound.
| Hazard Information | Precautionary Statements |
| GHS Pictogram: GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. |
| Signal Word: Warning | P270: Do not eat, drink or smoke when using this product. |
| Hazard Statements: H302 (Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
In case of exposure:
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-4-Benzyl-2-oxazolidinone molecular formula
An In-depth Technical Guide to (S)-4-Benzyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, a cornerstone in modern asymmetric synthesis. Its molecular formula is C₁₀H₁₁NO₂ [1][2][3][4][5][6][7]. This document details its chemical and physical properties, provides an experimental protocol for its application in asymmetric synthesis, and illustrates a key reaction pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for (S)-4-Benzyl-2-oxazolidinone, facilitating easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 177.20 g/mol | [1][2][3][4][5][6] |
| Appearance | White to light yellow crystalline powder | [3][7][8] |
| Melting Point | 86-88 °C | [3][6][8][9] |
| Boiling Point | 398.8 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water; slightly soluble in chloroform and methanol. | [3][8] |
| Optical Rotation | [α]20/D -63° (c = 1 in chloroform) | [6][9] |
| CAS Number | 90719-32-7 | [1][3][4][5][6] |
Core Application: Asymmetric Synthesis
(S)-4-Benzyl-2-oxazolidinone is widely employed as a chiral auxiliary to induce stereoselectivity in a variety of chemical transformations, including alkylations, aldol reactions, and acylations[5][7][9]. The bulky benzyl group effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite face. This steric hindrance leads to the formation of a specific diastereomer with high selectivity.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol details a typical Evans asymmetric aldol reaction using (S)-4-Benzyl-2-oxazolidinone as the chiral auxiliary.
1. N-Acylation of (S)-4-Benzyl-2-oxazolidinone:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
2. Diastereoselective Aldol Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf) (1.1 equivalents) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate the formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Auxiliary Cleavage:
-
Quench the reaction at 0 °C by sequentially adding a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
The combined organic layers are then washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the use of (S)-4-Benzyl-2-oxazolidinone.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of 3-Benzyloxazolidine Derivatives from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-benzyloxazolidine derivatives, valuable chiral building blocks in medicinal chemistry and organic synthesis, starting from readily available amino acids. This document provides a comprehensive overview of the most common synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
Oxazolidine rings are privileged heterocyclic motifs found in a wide array of biologically active compounds. When derived from chiral amino acids, they provide a scaffold with defined stereochemistry, making them highly sought-after intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. The 3-benzyl group serves as a common protecting group for the nitrogen atom and can influence the stereochemical outcome of subsequent reactions.
The primary route for the synthesis of this compound derivatives from amino acids involves a two-step process: the reduction of an N-protected amino acid to its corresponding amino alcohol, followed by the cyclization of this intermediate with an aldehyde, typically formaldehyde.
Synthetic Pathways and Methodologies
The conversion of amino acids to this compound derivatives can be conceptually broken down into two main stages:
-
Formation of an N-Benzyl Amino Alcohol: This critical intermediate can be prepared from the parent amino acid through N-benzylation and subsequent reduction of the carboxylic acid functionality.
-
Cyclization to the Oxazolidine Ring: The N-benzyl amino alcohol is then condensed with an aldehyde to form the desired 5-membered oxazolidine ring.
The following sections provide detailed experimental protocols for these transformations.
Pathway 1: N-Benzoylation, Esterification, and Reduction
A robust method for generating N-benzyl amino alcohols involves the reduction of N-benzoyl amino acid esters. This pathway is advantageous as the N-benzoyl group is readily introduced and the subsequent reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) concomitantly reduces the ester and the amide to furnish the N-benzyl amino alcohol.
Part A: N-Benzoylation and Esterification of L-Alanine
-
N-Benzoylation: Prepare N-benzoyl-L-alanine from L-alanine and benzoyl chloride according to standard procedures.
-
Esterification: A mixture of N-benzoyl-L-alanine (e.g., 50 g) and absolute ethanol (450 g) containing anhydrous hydrogen chloride (22 g) is heated at reflux for 8 hours.
-
The reaction mixture is allowed to cool to room temperature overnight.
-
The solvent is removed under reduced pressure to yield the crude N-benzoyl-L-alanine ethyl ester.
Part B: Reduction to L-2-Benzylaminopropanol [1]
-
A solution of N-benzoyl-L-alanine ethyl ester (e.g., 22.1 g, 0.1 mol) in dry tetrahydrofuran (THF, 100 ml) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 11.4 g, 0.3 mol) in dry THF (200 ml) at room temperature.
-
The reaction mixture is then heated at reflux for 8 hours.
-
After cooling, the excess LiAlH₄ is decomposed by the successive addition of water (11.4 ml), 15% aqueous sodium hydroxide (11.4 ml), and water (34.2 ml).
-
The resulting precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are concentrated under reduced pressure.
-
The residue is dissolved in 10% hydrochloric acid (200 ml) and washed with ether.
-
The acidic aqueous layer is made alkaline with a 40% sodium hydroxide solution and extracted with ether.
-
The ether extract is washed with water, dried over magnesium sulfate, and concentrated to yield the crystalline amino alcohol.
-
To a solution of L-2-benzylaminopropanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.5 M), add aqueous formaldehyde (37 wt. %, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound derivative.
-
Purification can be achieved by column chromatography on silica gel if necessary.
Pathway 2: N-Alkylation with Benzyl Bromide and Reduction
An alternative approach involves the direct N-alkylation of the amino acid with benzyl bromide, followed by reduction of the carboxylic acid.
The reduction of N-benzyl amino acids can be achieved using various reducing agents.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, a solution of the N-benzyl amino acid (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is cooled to 0 °C and quenched by the careful, sequential addition of water, 15% NaOH solution, and water.
-
The resulting slurry is filtered, and the solid is washed with THF.
-
The combined filtrate is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the N-benzyl amino alcohol.
Method B: Using Sodium Borohydride and Iodine (NaBH₄/I₂)
-
To a stirred solution of the N-benzyl amino acid (1.0 eq) in anhydrous THF at 0 °C, sodium borohydride (2.0 eq) is added portion-wise.
-
A solution of iodine (1.0 eq) in anhydrous THF is then added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature for an additional 2-3 hours.
-
The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure.
-
The residue is treated with an aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the N-benzyl amino alcohol.
The subsequent cyclization with formaldehyde can be performed as described in section 2.1.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations described in this guide. Actual yields may vary depending on the specific amino acid substrate and reaction conditions.
| Transformation | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| Reduction of N-Benzoyl-L-alanine ethyl ester | N-Benzoyl-L-alanine ester | L-2-Benzylaminopropanol | LiAlH₄ | 78.4 | [1] |
| Reduction of N-Benzoyl-L-valine diethyl ester | N-Benzoyl-L-valine ester | L-2-Benzylamino-3-methylbutanol | LiAlH₄ | 81.9 | [1] |
| Reduction of N-Boc-L-Alanine | N-Boc-L-Alanine | N-Boc-L-Alanol | Ethyl Chloroformate, NaBH₄ | 74 | |
| Cyclization of N-methylaminoethanol | N-methylaminoethanol | 3-Methyloxazolidine | Hydrocinnamaldehyde, Air | Excellent | [2] |
Conclusion
The synthesis of this compound derivatives from amino acids is a versatile and valuable methodology for accessing chiral building blocks. The two-step approach involving the reduction of an N-protected amino acid to the corresponding amino alcohol, followed by cyclization with an aldehyde, provides a reliable route to these important compounds. The choice of protecting group and reducing agent can be tailored to the specific amino acid and desired outcome. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these derivatives in a laboratory setting.
References
Spectroscopic and Methodological Analysis of N-Acyl-4-benzyl-2-oxazolidinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for N-acyl-4-benzyl-2-oxazolidinones, a class of chiral auxiliaries pivotal in asymmetric synthesis. The information is tailored for researchers, scientists, and drug development professionals who utilize these compounds for the stereoselective synthesis of complex molecules. This document presents quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and visualizes the logical workflow of their application in asymmetric synthesis.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a representative example, (S)-4-benzyl-3-propionyl-2-oxazolidinone. This data is compiled from typical values observed for this class of compounds.
Table 1: ¹H NMR Spectroscopic Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.20 - 7.40 | m | - | 5H | Ar-H |
| 4.60 - 4.75 | m | - | 1H | OCH |
| 4.10 - 4.25 | m | - | 2H | OCH ₂ |
| 3.25 | dd | 13.4, 3.2 | 1H | PhCH ₂ (anti) |
| 2.85 - 3.05 | m | - | 2H | C(=O)CH ₂ |
| 2.75 | dd | 13.4, 9.6 | 1H | PhCH ₂ (syn) |
| 1.15 | t | 7.4 | 3H | CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| 174.0 | C =O (propionyl) |
| 153.5 | C =O (oxazolidinone) |
| 135.0 | Ar-C (quaternary) |
| 129.5 | Ar-C H |
| 129.0 | Ar-C H |
| 127.3 | Ar-C H |
| 66.2 | OC H₂ |
| 55.1 | OC H |
| 37.9 | PhC H₂ |
| 29.1 | C(=O)C H₂ |
| 8.6 | C H₃ |
Table 3: IR Spectroscopic Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch (oxazolidinone) |
| ~1700 | Strong | C=O stretch (N-acyl) |
| ~1600, ~1495, ~1455 | Medium-Weak | C=C stretch (aromatic) |
| ~1370 | Strong | C-N stretch |
| ~1210 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone
| m/z | Relative Intensity | Assignment |
| 233.1 | Moderate | [M]⁺ (Molecular Ion) |
| 177.1 | Low | [M - C₃H₄O]⁺ |
| 142.1 | Moderate | [M - C₆H₅CH₂]⁺ |
| 91.1 | High | [C₇H₇]⁺ (Tropylium ion) |
| 57.1 | High | [C₃H₅O]⁺ (Propionyl cation) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified N-acyl-4-benzyl-2-oxazolidinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm.
-
Cap the NMR tube securely.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on sample concentration
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Solids):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If it is too thick (peaks are flat-topped), clean the plate with a suitable solvent and prepare a more dilute solution.
Data Acquisition (FT-IR):
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system appropriate for ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an appropriate autosampler vial.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for these compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A typical range would be m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Adjusted to optimize signal intensity.
Visualization of Experimental Workflows
N-acyl-4-benzyl-2-oxazolidinones are primarily used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for an Evans asymmetric aldol reaction.
Caption: Logical workflow for spectroscopic characterization.
An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chiral Auxiliaries
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer. Asymmetric synthesis, the selective production of one stereoisomer, has become a cornerstone of drug discovery and development. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1]
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1][3] The fundamental principle behind this strategy is the conversion of a prochiral substrate into a chiral molecule that exists as a pair of diastereomers upon reaction. These diastereomers exhibit different physical and chemical properties, which allows for their separation. More effectively, the chiral auxiliary can direct a reagent to attack one face of the molecule preferentially, leading to the formation of one diastereomer in excess.[1]
The general workflow of asymmetric synthesis using a chiral auxiliary can be summarized in three key steps:
-
Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary directs the stereochemical outcome of a reaction, creating a new chiral center with a high degree of selectivity.
-
Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and, ideally, recover the auxiliary for reuse.[3]
An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions with high yield, provide a high degree of stereocontrol, and be recoverable and reusable.[4]
Key Chiral Auxiliaries and Their Applications
Several classes of chiral auxiliaries, often derived from the natural chiral pool such as amino acids and terpenes, have been developed and widely adopted in organic synthesis.[5][6]
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][7] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived enolate.[3]
Mechanism of Stereocontrol in Asymmetric Alkylation:
Acylation of the oxazolidinone nitrogen is followed by deprotonation with a strong base to form a rigid, chelated (Z)-enolate.[8] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the substituent on the oxazolidinone ring, effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face.[8]
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Oxazolidinones in Stereoselective Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxazolidinones, particularly the class of chiral auxiliaries developed by David A. Evans, have become indispensable tools in modern asymmetric synthesis.[1] Their ability to impart high levels of stereocontrol in a predictable manner has made them a mainstay in both academic research and the pharmaceutical industry for the construction of complex chiral molecules.[2] This technical guide provides a comprehensive overview of the role of oxazolidinones in stereoselective reactions, focusing on their application in asymmetric alkylations, aldol additions, and Diels-Alder reactions. Detailed experimental protocols for key transformations and cleavage of the auxiliary are provided, along with quantitative data on the diastereoselectivities achieved. Furthermore, mechanistic models and experimental workflows are visualized to offer a clear understanding of the principles governing stereocontrol.
Introduction to Oxazolidinone Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] The auxiliary is then removed to reveal an enantiomerically enriched product. Evans' oxazolidinones, typically derived from readily available amino acids like L-valine and L-phenylalanine, are among the most successful and widely used chiral auxiliaries.[2][4] Their rigid heterocyclic structure and the steric hindrance provided by the substituent at the C4 position effectively shield one face of the enolate derived from an N-acyl derivative, leading to highly selective reactions with electrophiles.[3]
The general workflow for the application of an Evans oxazolidinone auxiliary is depicted below:
References
A Technical Guide to the Physical and Chemical Properties of Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since their introduction by David A. Evans in the early 1980s, chiral oxazolidinone-based auxiliaries, commonly known as Evans auxiliaries, have become indispensable tools in the field of asymmetric synthesis.[1] These compounds are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be cleaved and often recovered.[1] Their remarkable ability to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol reactions, has made them invaluable in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of common Evans auxiliaries, detailed experimental protocols, and visual representations of their application in asymmetric synthesis.
Physical Properties of Common Evans Auxiliaries
The physical properties of Evans auxiliaries are crucial for their handling, purification, and application in synthesis. The most widely used auxiliaries are derived from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms accessible.[1] Key physical data for several common Evans auxiliaries are summarized in the table below.
| Auxiliary Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α] |
| (S)-4-Isopropyloxazolidin-2-one | (S)-4-isopropyloxazolidin-2-one | C6H11NO2 | 129.16 | 70-73[3][4] | -18° (c=6, ethanol)[3][4] |
| (R)-4-Isopropyloxazolidin-2-one | (R)-4-isopropyloxazolidin-2-one | C6H11NO2 | 129.16 | 70-72[5] | +17° (c=6, ethanol)[5] |
| (S)-4-Benzyloxazolidin-2-one | (S)-4-benzyloxazolidin-2-one | C10H11NO2 | 177.20 | 86-88[6][7] | -63° (c=1, chloroform)[7] |
| (R)-4-Benzyloxazolidin-2-one | (R)-4-benzyloxazolidin-2-one | C10H11NO2 | 177.20 | 86-88 | +62.5° (c=1, CHCl3) |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | C10H11NO2 | 177.20 | 121-123[8][9] | +168° (c=2, chloroform)[9] |
| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | C10H11NO2 | 177.20 | 121-123[8] | -168° (c=2, chloroform)[8] |
Chemical Properties and Stereocontrol
The efficacy of Evans auxiliaries in asymmetric synthesis stems from their ability to enforce a specific conformation upon the attached acyl group, thereby directing the approach of incoming electrophiles. This stereocontrol is achieved through a combination of steric and electronic effects.
The general workflow for utilizing an Evans auxiliary involves three key stages:
-
Acylation: The chiral auxiliary is acylated to attach the substrate of interest.
-
Diastereoselective Reaction: The N-acylated auxiliary undergoes a diastereoselective reaction, such as enolate alkylation or an aldol addition. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to a highly selective reaction.[1]
-
Cleavage: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary.
The mechanism of stereocontrol relies on the formation of a rigid, chelated enolate intermediate. In the case of alkylation reactions, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide leads to the formation of a Z-enolate. The chiral auxiliary's substituent then directs the electrophile to attack from the less sterically hindered face.
Caption: General workflow for asymmetric synthesis using an Evans auxiliary.
Spectroscopic Data
The characterization of Evans auxiliaries and their derivatives relies heavily on spectroscopic techniques. Below is a summary of typical spectral data for two common auxiliaries.
(S)-4-Isopropyloxazolidin-2-one
-
¹H NMR (CDCl₃): The proton NMR spectrum typically shows a doublet for the two methyl groups of the isopropyl substituent, a multiplet for the isopropyl methine proton, a multiplet for the C4 proton, and two multiplets for the diastereotopic C5 protons.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two methine carbons (C4 and the isopropyl CH), the methylene carbon (C5), and the two methyl carbons of the isopropyl group.[10]
-
FTIR (KBr): The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the oxazolidinone ring, typically around 1750 cm⁻¹. There is also a characteristic N-H stretching vibration.[11][12]
(S)-4-Benzyloxazolidin-2-one
-
¹H NMR (CDCl₃): Key signals include those for the aromatic protons of the benzyl group, a multiplet for the C4 proton, two multiplets for the diastereotopic C5 protons, and two doublets of doublets for the diastereotopic benzylic protons.[8][13]
-
¹³C NMR (CDCl₃): The spectrum will display signals for the carbonyl carbon, the aromatic carbons, the C4 and C5 carbons of the oxazolidinone ring, and the benzylic carbon.[3][6]
-
FTIR (KBr): Similar to the isopropyl-substituted auxiliary, a strong carbonyl absorption is observed around 1750 cm⁻¹, along with N-H stretching and aromatic C-H and C=C stretching vibrations.[14][15][16]
| Spectroscopic Data | (S)-4-Isopropyloxazolidin-2-one | (S)-4-Benzyloxazolidin-2-one |
| ¹H NMR (CDCl₃, δ ppm) | ~0.9 (d, 6H), ~2.3 (m, 1H), ~3.9 (m, 1H), ~4.2 (m, 1H), ~4.5 (m, 1H), ~6.0 (br s, 1H) | ~2.8 (dd, 1H), ~3.3 (dd, 1H), ~4.2 (m, 2H), ~4.5 (m, 1H), ~5.8 (br s, 1H), ~7.2-7.4 (m, 5H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~18, ~19, ~28, ~60, ~69, ~160 | ~38, ~55, ~67, ~127, ~129, ~129.5, ~135, ~160 |
| FTIR (KBr, cm⁻¹) | ~3280 (N-H), ~1750 (C=O) | ~3280 (N-H), ~1750 (C=O), ~3030, 1495, 1455 (aromatic) |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful application of Evans auxiliaries. The following are representative protocols for the key steps in an asymmetric alkylation sequence.
Protocol 1: Acylation of (S)-4-Isopropyloxazolidin-2-one with Propionyl Chloride
This procedure describes the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
(S)-4-Isopropyloxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, an internal thermometer, and an argon inlet is charged with (S)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous THF.[2]
-
The solution is cooled to -78 °C in a dry ice/acetone bath.[2]
-
n-Butyllithium (1.05 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C.[2] The mixture is stirred for 30 minutes at this temperature.
-
Propionyl chloride (1.02 eq) is then added dropwise, again keeping the temperature below -70 °C.[2]
-
The reaction mixture is stirred at -78 °C for 30 minutes and then quenched by the addition of saturated aqueous NH₄Cl solution.[2]
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.[2]
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-propionyl oxazolidinone, which can be purified by silica gel chromatography.[2]
Caption: Experimental workflow for the acylation of an Evans auxiliary.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-4-isopropyloxazolidin-2-one
This protocol outlines the alkylation of the N-acylated auxiliary to create a new stereocenter.
Materials:
-
N-propionyl-(S)-4-isopropyloxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA or NaHMDS (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Perform an aqueous workup as described in Protocol 1. The crude product can be purified by flash chromatography on silica gel.
Protocol 3: Cleavage of the N-Acylated Auxiliary with Lithium Hydroperoxide
This procedure details the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
N-acylated Evans auxiliary adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.[1]
-
Cool the solution to 0 °C in an ice-water bath.[1]
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.[1]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[1]
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure.
-
The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with an organic solvent to isolate the desired carboxylic acid.
Caption: Experimental workflow for the cleavage of an N-acyl Evans auxiliary.
Conclusion
Evans auxiliaries are powerful and versatile tools for asymmetric synthesis, providing reliable and predictable stereocontrol in a wide range of chemical transformations. A thorough understanding of their physical and chemical properties, coupled with well-defined experimental protocols, is essential for their effective application in research and development. The data and procedures presented in this guide offer a solid foundation for scientists and professionals working to construct complex chiral molecules with high enantiomeric purity. The continued development and application of Evans auxiliary-based methodologies will undoubtedly remain a cornerstone of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. GISSMO - (S)-4-BENZYL-2-OXAZOLIDINONE [gissmo.bmrb.io]
- 9. benchchem.com [benchchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR [m.chemicalbook.com]
- 14. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) IR Spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
The Core Mechanism of 3-Benzyloxazolidine Auxiliaries: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 3-benzyloxazolidine auxiliaries, a prominent class of chiral auxiliaries developed by David A. Evans. These auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules such as natural products and pharmaceuticals. This document details the underlying principles of stereocontrol, provides quantitative data on reaction outcomes, outlines detailed experimental protocols, and visualizes the key mechanistic pathways.
Principle of Stereocontrol
The efficacy of this compound auxiliaries, such as (R)-4-benzyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone, lies in their ability to direct the approach of incoming reagents to one face of a prochiral enolate. This facial selectivity is achieved through a combination of steric hindrance and chelation control.
The general workflow involves three key stages:
-
N-Acylation: The chiral auxiliary is covalently attached to a carboxylic acid derivative to form an N-acyloxazolidinone.
-
Diastereoselective Transformation: The N-acyloxazolidinone is converted to a chiral enolate, which then undergoes a diastereoselective reaction, such as alkylation or an aldol addition. The bulky benzyl group on the auxiliary sterically shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[1]
-
Auxiliary Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.[2]
The stereochemical outcome of these reactions is highly predictable and is often rationalized using the Zimmerman-Traxler model for aldol reactions, which posits a chair-like six-membered transition state.[3][4] In this model, the substituents of the enolate and the aldehyde occupy positions that minimize steric interactions, leading to the observed high diastereoselectivity.[5][6] For alkylation reactions, a chelated intermediate involving the metal cation and the carbonyl oxygens of the N-acyloxazolidinone locks the enolate in a rigid conformation, ensuring high facial selectivity.[7]
Data Presentation: Quantitative Outcomes
The use of this compound auxiliaries consistently leads to high levels of stereoselectivity. The following tables summarize representative quantitative data for asymmetric alkylation and aldol reactions.
Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
| Entry | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzyl bromide | LDA | >99:1 | [8] |
| 2 | Allyl iodide | NaHMDS | 98:2 | [9] |
| 3 | Ethyl iodide | NaHMDS | 91:9 | [10] |
Table 2: Diastereoselectivity in Asymmetric Boron-Mediated Aldol Reactions of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| 1 | Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 | [11] |
| 2 | Benzaldehyde | Phenyl | ~80-90 | >98:2 | [11] |
| 3 | n-Octanal | n-Heptyl | High | High | [5] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involved in the use of this compound auxiliaries.
Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone
This protocol describes the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.[11]
Protocol 2: Asymmetric Aldol Reaction
This protocol details the boron-mediated aldol reaction with isobutyraldehyde.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate and process to isolate the syn-aldol adduct.[11]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the auxiliary to yield a chiral carboxylic acid.
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite to reduce excess peroxide.
-
Remove the THF under reduced pressure.
-
Make the aqueous layer acidic (pH ~2-3) with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to obtain the chiral carboxylic acid.
-
The aqueous layer can be made basic to recover the chiral auxiliary.[12]
Visualizing the Mechanism
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and workflows.
Caption: General experimental workflow for asymmetric synthesis using a this compound auxiliary.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Caption: Chelation-controlled transition state in asymmetric alkylation.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Benzyloxazolidinone Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the myriad of strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of control. Pioneered by David A. Evans, benzyloxazolidinones have emerged as a preeminent class of chiral auxiliaries, enabling the stereoselective formation of carbon-carbon bonds in a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of these powerful tools, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Discovery and Development: A Legacy of Stereochemical Control
The development of benzyloxazolidinone chiral auxiliaries in the 1980s by David A. Evans and his research group marked a significant advancement in the field of asymmetric synthesis. Derived from readily available amino alcohols, these auxiliaries offered a practical and highly effective solution for controlling the stereochemical outcome of enolate reactions. The key to their success lies in the rigid, conformationally well-defined N-acyl derivatives, where the bulky substituent at the C4 position effectively shields one face of the enolate, directing the approach of electrophiles with remarkable precision. This steric control has been successfully applied to a range of important transformations, including alkylations, aldol additions, and Diels-Alder reactions.[1][2] A classic example of their power is demonstrated in Evans' total synthesis of the macrolide antibiotic cytovaricin, where the stereochemistry of nine stereocenters was established using oxazolidinone auxiliaries.[1]
The Archetypal Auxiliaries: Structure and Synthesis
The most commonly employed benzyloxazolidinone auxiliaries are derived from (S)-phenylalaninol and (1S,2R)-norephedrine, leading to (S)-4-benzyl-2-oxazolidinone and (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, respectively. The presence of the benzyl or phenyl group is crucial for inducing high levels of diastereoselectivity.
Synthesis of (S)-4-Benzyl-2-oxazolidinone
A common route for the synthesis of (S)-4-benzyl-2-oxazolidinone involves the reduction of N-Boc-L-phenylalanine to the corresponding amino alcohol, followed by cyclization.
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone
-
Reduction of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in an appropriate organic solvent (e.g., tetrahydrofuran), a borane reagent such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex is added for the reduction to N-Boc-L-phenylalaninol.[3]
-
Cyclization: The resulting N-Boc-L-phenylalaninol is then subjected to a ring-closing reaction. This can be achieved under the action of a catalyst, such as potassium tert-butoxide or sodium tert-butoxide, to yield (S)-4-benzyl-2-oxazolidinone.[3]
-
Purification: The crude product is purified by recrystallization to afford the enantiomerically pure auxiliary.
Application in Asymmetric Synthesis: A Step-by-Step Workflow
The application of benzyloxazolidinone auxiliaries in asymmetric synthesis typically follows a three-step sequence: acylation, diastereoselective enolate reaction, and cleavage of the auxiliary.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Alkylation Using (S)-4-benzyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric alkylation of an N-acyl-(S)-4-benzyl-2-oxazolidinone, a cornerstone technique in modern organic synthesis for the stereocontrolled formation of carbon-carbon bonds. The (S)-4-benzyl-2-oxazolidinone, developed by David A. Evans, serves as a powerful chiral auxiliary, enabling the synthesis of enantiomerically enriched carboxylic acid derivatives and their subsequent conversion to other valuable chiral building blocks.[1][2][3]
Principle and Stereochemical Rationale
The high degree of stereoselectivity in this reaction is achieved through the temporary installation of the chiral auxiliary onto a prochiral acyl group. Deprotonation of the resulting N-acyl oxazolidinone with a strong base at low temperature generates a rigid, chelated (Z)-enolate.[4][5] The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary provides the desired chiral product and allows for the recovery of the valuable (S)-4-benzyl-2-oxazolidinone.[4][6]
Experimental Workflow Overview
The overall process can be summarized in three key stages: Acylation of the chiral auxiliary, diastereoselective alkylation of the resulting N-acyl imide, and finally, cleavage of the chiral auxiliary to yield the desired chiral product.
Caption: General workflow for asymmetric alkylation using (S)-4-benzyl-2-oxazolidinone.
Quantitative Data Summary
The diastereoselectivity of the alkylation is highly dependent on the reaction conditions and the nature of the electrophile. Below is a summary of representative data for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid derivative | 90-95 | >99:1 |
| Allyl iodide | (S)-2-Methyl-4-pentenoic acid derivative | 61-77 | 98:2[5] |
Detailed Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.
-
Anhydrous solvents are essential for the success of these reactions.
-
Reagents should be of high purity. (S)-4-benzyl-2-oxazolidinone is commercially available.
-
Low-temperature reactions require a suitable cooling bath (e.g., dry ice/acetone).
Protocol 1: Acylation of (S)-4-benzyl-2-oxazolidinone
This protocol describes the acylation with propionic anhydride, a common method that avoids the use of strong organometallic bases.[4]
Reagents:
-
(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Propionic anhydride (1.5 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Toluene
Procedure:
-
To a round-bottom flask, add (S)-4-benzyl-2-oxazolidinone, anhydrous toluene, and triethylamine.
-
Add propionic anhydride and a catalytic amount of DMAP.
-
Heat the mixture to reflux for 30 minutes or stir at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude N-propionyl-(S)-4-benzyl-2-oxazolidinone can be purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolization and subsequent alkylation with an electrophile (e.g., benzyl bromide or allyl iodide).[4][5]
Reagents:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq) as a solution in THF.
-
Electrophile (e.g., Benzyl bromide or Allyl iodide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS or LDA solution dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). The product can be purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to yield different functional groups. The following protocol describes the hydrolytic cleavage to obtain a carboxylic acid.[4][6]
Reagents:
-
Alkylated N-acyl oxazolidinone (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution, 4.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq) as a 0.8 M aqueous solution
-
Sodium sulfite (Na2SO3)
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water (typically 3:1 or 4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add the hydrogen peroxide solution dropwise.
-
Slowly add the aqueous lithium hydroxide solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Remove the THF under reduced pressure.
-
The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~1-2 with aqueous HCl.
-
Extract the chiral carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final product.
Logical Relationship of Stereocontrol
The stereochemical outcome of the alkylation is dictated by the conformation of the chelated enolate intermediate.
Caption: Logical flow of stereocontrol in the asymmetric alkylation.
Conclusion
The asymmetric alkylation protocol using (S)-4-benzyl-2-oxazolidinone is a robust and highly reliable method for the synthesis of a wide range of enantiomerically enriched compounds. The operational simplicity, high diastereoselectivity, and the ability to recover the chiral auxiliary make this a valuable and widely adopted strategy in both academic and industrial research settings.[3]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Evans Aldol Reaction with 4-Benzyl-2-Oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans aldol reaction is a powerful and widely utilized method for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] This reaction employs a chiral auxiliary, (R)- or (S)-4-benzyl-2-oxazolidinone, to direct the stereoselective formation of two contiguous stereocenters with a high degree of control and predictability.[1] The remarkable diastereoselectivity of this reaction is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state, which is sterically influenced by the substituent on the chiral auxiliary.[1][3]
This document provides detailed protocols for performing the Evans aldol reaction using (R)-4-benzyl-2-oxazolidinone, from the initial acylation of the auxiliary to the final cleavage of the desired chiral product.
Reaction Principle and Stereochemical Control
The stereochemical outcome of the Evans aldol reaction is reliably predicted by the Zimmerman-Traxler model. The key steps that ensure high diastereoselectivity are:
-
Formation of the (Z)-Enolate: The N-acylated oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA). This combination selectively generates the (Z)-enolate.[1]
-
Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1]
-
Stereodirection by the Auxiliary: The benzyl substituent at the C4 position of the oxazolidinone sterically shields one face of the enolate. To minimize steric hindrance, the R' group of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters.[1] This controlled approach consistently leads to the formation of the syn-aldol product.[1][2]
Experimental Protocols
The overall experimental process for a typical asymmetric aldol reaction using the (R)-4-benzyl-2-oxazolidinone auxiliary involves three main stages: N-acylation of the chiral auxiliary, the stereoselective aldol addition, and finally, the cleavage and removal of the auxiliary to yield the desired chiral product.[1]
Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of (R)-4-benzyl-2-oxazolidinone with propionyl chloride to form N-propionyl-(R)-4-benzyl-2-oxazolidinone.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture for 15-30 minutes at -78 °C.[1][2]
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.[1][2]
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.[2]
Protocol 2: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with isobutyraldehyde.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)
-
Isobutyraldehyde
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add DIPEA (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq). Stir the mixture at 0 °C for 30 minutes.[2]
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (2.0 eq) dropwise.[2]
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.[2]
-
Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.[2]
Protocol 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed under various conditions to yield the desired chiral product.[2]
To obtain the carboxylic acid (Hydrolytic Cleavage): [2]
-
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.
-
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[1]
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[1]
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[1]
-
Concentrate the mixture to remove the THF.
-
The aqueous residue can then be acidified and extracted to isolate the carboxylic acid, and the chiral auxiliary can be recovered from the organic extracts.
-
To obtain the primary alcohol (Reductive Cleavage): [2][4]
-
Reagents: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
To obtain the methyl ester (Transesterification): [2][4]
-
Reagents: Sodium methoxide in methanol.
Data Presentation
The boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with various aldehydes consistently produces the corresponding syn-aldol adducts with high yields and excellent diastereoselectivity.
| Aldehyde (R'CHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | syn-β-hydroxy imide | 80-95% | >99:1 |
| Benzaldehyde | syn-β-hydroxy imide | 85-98% | >99:1 |
| Acetaldehyde | syn-β-hydroxy imide | 75-90% | >95:5 |
| Propionaldehyde | syn-β-hydroxy imide | 80-95% | >98:2 |
Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Evans aldol reaction.
Reaction Mechanism and Stereocontrol
References
Application Notes and Protocols for the Cleavage of Benzyloxazolidinone Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cleavage of the (R)-4-benzyl-2-oxazolidinone chiral auxiliary, a critical step in asymmetric synthesis. The selection of the appropriate cleavage method is paramount to obtaining the desired chiral product—be it a carboxylic acid, alcohol, aldehyde, or ester—in high yield and without compromising its enantiomeric purity.[1]
The (R)-4-benzyl-2-oxazolidinone, an Evans auxiliary, is a foundational tool in asymmetric synthesis, facilitating highly diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[1] The final, crucial step is the efficient and clean removal of the auxiliary to reveal the desired chiral product and to allow for the recovery and recycling of the valuable auxiliary.[1]
Overview of Cleavage Methods
The N-acyl bond of the derivatized auxiliary can be cleaved under various conditions to yield different functionalities. The primary methods include:
-
Hydrolytic Cleavage: This is the most common method for obtaining chiral carboxylic acids, typically employing lithium hydroxide and hydrogen peroxide.[1][2]
-
Reductive Cleavage to Alcohols: Utilizing hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), this approach yields chiral primary alcohols.[1][3]
-
Reductive Cleavage to Aldehydes: Careful control of reaction conditions with reagents such as diisobutylaluminum hydride (DIBAL-H) can afford chiral aldehydes.[1]
-
Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, provides the corresponding methyl ester.[1]
Data Presentation: Comparison of Cleavage Methods
The following table summarizes representative yields and stereoselectivity for various cleavage methods of N-acyl-(R)-4-benzyl-2-oxazolidinones.
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Product Type | Typical Yield (%) | Stereoselectivity |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 - 25 | Carboxylic Acid | 85 - 95 | High, no erosion of stereochemistry[2] |
| Reductive Cleavage | LiBH₄ | THF, H₂O | 0 - 25 | Primary Alcohol | 80 - 95 | High |
| Reductive Cleavage | LiAlH₄ | THF | 0 - 65 | Primary Alcohol | 85 - 98 | High |
| Reductive Cleavage | DIBAL-H | CH₂Cl₂ | -78 | Aldehyde | 75 - 90 | High |
| Transesterification | NaOMe | MeOH | 0 - 25 | Methyl Ester | High | High |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes the standard procedure for removing an Evans oxazolidinone auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[2]
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice-water bath.[2]
-
Slowly add 30% aqueous hydrogen peroxide (4.0 equivalents) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C until completion, as monitored by TLC or LC-MS.[2]
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the THF under reduced pressure.[2]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.[2]
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer multiple times with an organic solvent to isolate the carboxylic acid product.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Caption: Workflow for hydrolytic cleavage of N-acyl oxazolidinones.
Protocol 2: Reductive Cleavage to a Primary Alcohol
This protocol describes the procedure for removing an Evans oxazolidinone auxiliary to yield a primary alcohol using lithium borohydride.[3]
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Cool the solution to 0°C in an ice-water bath.
-
Add lithium borohydride (2.0 - 3.0 equivalents) portion-wise, ensuring the temperature remains below 5°C.[3]
-
Stir the reaction mixture at 0°C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.[3]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride or Rochelle's salt solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[2]
Caption: Workflow for reductive cleavage to a primary alcohol.
Recovery of the Chiral Auxiliary
A significant advantage of using a chiral auxiliary is the ability to recover and reuse it.[3] In most of the described protocols, the (R)-4-benzyl-2-oxazolidinone auxiliary is liberated and can be recovered.
General Recovery Protocol:
-
After the initial extraction of the desired product (if it is organic-soluble), the aqueous layer containing the protonated auxiliary can be basified with a suitable base (e.g., NaOH) to a pH > 12.
-
The free auxiliary can then be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.[3]
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the recovered auxiliary, which can often be reused without further purification.
Caption: General workflow for chiral auxiliary recovery.
References
Synthesis of Chiral β-Amino Acids Using 3-Benzyloxazolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-amino acids utilizing 3-benzyloxazolidine derivatives as chiral auxiliaries. This method, an adaptation of the well-established Evans' chiral auxiliary chemistry, offers a robust and highly stereocontrolled route to valuable chiral building blocks for drug discovery and development. The core of this strategy lies in a diastereoselective Reformatsky-type reaction between an N-bromoacetyl-3-benzyloxazolidinone and an imine, followed by cleavage of the auxiliary to yield the desired β-amino acid.
Overview of the Synthetic Strategy
The asymmetric synthesis of β-amino acids using a this compound chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is a multi-step process that ensures high stereochemical control. The benzyl substituent on the oxazolidinone ring effectively shields one face of the enolate intermediate, directing the approach of the electrophile to the opposite face and thereby establishing the desired stereochemistry.
The general workflow can be summarized in three key stages:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with bromoacetyl bromide to form the N-bromoacetyl derivative, which serves as the nucleophile precursor in the subsequent key reaction.
-
Diastereoselective Reformatsky-Type Reaction: The N-bromoacetyl derivative is converted into a zinc enolate, which then undergoes a diastereoselective addition to an imine, forming the carbon-carbon bond and setting the two contiguous stereocenters of the β-amino acid backbone.
-
Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically via hydrolysis, to release the desired enantiomerically enriched β-amino acid and allow for the recovery and recycling of the auxiliary.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of a representative chiral β-amino acid.
Protocol 1: Synthesis of (4S)-4-Benzyl-3-(bromoacetyl)oxazolidin-2-one
This protocol describes the acylation of the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to prepare the key intermediate for the Reformatsky reaction.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 equiv) to the stirred solution.
-
Add bromoacetyl bromide (1.1 equiv) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure (4S)-4-benzyl-3-(bromoacetyl)oxazolidin-2-one.
Protocol 2: Diastereoselective Reformatsky-Type Reaction
This protocol details the key diastereoselective addition of the zinc enolate of (4S)-4-benzyl-3-(bromoacetyl)oxazolidin-2-one to a representative imine (N-benzylideneaniline).
Materials:
-
(4S)-4-Benzyl-3-(bromoacetyl)oxazolidin-2-one
-
N-benzylideneaniline (or other suitable imine)
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried, three-necked flask under an argon atmosphere, add the activated zinc dust (2.0 equiv).
-
Add a solution of (4S)-4-benzyl-3-(bromoacetyl)oxazolidin-2-one (1.2 equiv) in anhydrous THF (0.3 M).
-
Gently heat the suspension to initiate the formation of the Reformatsky reagent (the solution may become cloudy).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of the imine (e.g., N-benzylideneaniline, 1.0 equiv) in anhydrous THF dropwise to the pre-formed Reformatsky reagent.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield the β-Amino Acid
This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to liberate the chiral β-amino acid and recover the chiral auxiliary.[1][2]
Materials:
-
N-Acyl oxazolidinone adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (4.0 equiv), followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by the dropwise addition of an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous residue with diethyl ether (3 x volumes) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the (S)-4-benzyl-2-oxazolidinone.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes) to isolate the β-amino acid.
-
Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched β-amino acid.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chiral β-amino acids using this compound derivatives. The specific values are illustrative and may vary depending on the substrates and precise reaction conditions.
Table 1: Representative Yields for the Acylation of (S)-4-Benzyl-2-oxazolidinone
| Acylating Agent | Product | Yield (%) | Reference |
| Bromoacetyl bromide | (4S)-4-Benzyl-3-(bromoacetyl)oxazolidin-2-one | >90 | Adapted from[3] |
| Propionyl chloride | (S)-4-Benzyl-3-propionyl-2-oxazolidinone | 97 | [3] |
Table 2: Representative Yields and Diastereoselectivity for the Reformatsky-Type Reaction
| Imine Substrate | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-benzylideneaniline | (S)-3-((S)-3-Anilino-1-oxo-1,3-diphenylpropan-2-yl)-4-benzyl-oxazolidin-2-one | 75-85 | >95:5 | Representative |
| N-(4-methoxybenzylidene)aniline | (S)-3-((S)-3-Anilino-3-(4-methoxyphenyl)-1-oxo-1-phenylpropan-2-yl)-4-benzyl-oxazolidin-2-one | 70-80 | >95:5 | Representative |
Table 3: Representative Yields for Auxiliary Cleavage
| Substrate | Product | Yield (%) | Stereochemical Fidelity | Reference |
| N-Acyl oxazolidinone adduct | β-Amino acid | 85-95 | No epimerization observed | [2] |
| Recovered (S)-4-Benzyl-2-oxazolidinone | - | >95 | - | [2] |
Visualization of Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the key chemical transformations.
Caption: General workflow for the synthesis of chiral β-amino acids.
Caption: Key steps in the diastereoselective Reformatsky-type reaction.
References
Application of (R)-4-Benzyl-2-oxazolidinone in the Total Synthesis of Natural Products
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
(R)-4-Benzyl-2-oxazolidinone is a highly effective chiral auxiliary that plays a pivotal role in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[1][2][3] This capability is crucial in the total synthesis of complex, biologically active natural products, where precise control of stereochemistry is paramount for therapeutic efficacy.[4] One of the most powerful applications of this chiral auxiliary is in the Evans asymmetric aldol reaction, which allows for the diastereoselective construction of β-hydroxy carbonyl compounds, key intermediates in the synthesis of polyketide natural products.[1][5] The rigid structure of the oxazolidinone and the steric hindrance provided by the benzyl group guide the approach of electrophiles, leading to a high degree of stereochemical induction.[1][2] This document provides detailed application notes and protocols for the use of an (R)-4-benzyl-substituted chiral auxiliary in a key step of the total synthesis of the natural product (-)-cytoxazone.
Featured Application: Total Synthesis of (-)-Cytoxazone
(-)-Cytoxazone is a natural product that has garnered interest due to its cytokine modulating effects.[6][7] Its total synthesis often relies on stereoselective methods to construct its characteristic substituted oxazolidin-2-one core. A concise and efficient approach to (-)-cytoxazone involves an asymmetric aldol reaction to set the required stereocenters, followed by a Curtius rearrangement and cyclization.[6][7]
In the synthesis of (-)-cytoxazone, a chiral thioxothiazolidinone auxiliary, which is structurally and functionally analogous to (R)-4-benzyl-2-oxazolidinone, is employed to direct the stereochemical outcome of a key aldol addition.[6] This reaction establishes two contiguous stereocenters with high diastereoselectivity, forming the backbone of the natural product.
Quantitative Data Summary
The following table summarizes the quantitative data for the key asymmetric aldol reaction in the total synthesis of (-)-cytoxazone.[6]
| Entry | Aldehyde | Chiral Auxiliary Adduct | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-Benzyloxyacetaldehyde | (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | syn-Aldol Adduct | 98 | 3:1 |
Key Reaction Visualization
The following diagram illustrates the key asymmetric aldol reaction in the synthesis of (-)-cytoxazone.
Caption: Asymmetric aldol reaction in the total synthesis of (-)-cytoxazone.
Experimental Protocols
The following protocols are based on the reported synthesis of (-)-cytoxazone and general procedures for Evans asymmetric aldol reactions.[1][6]
Materials
-
(R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one (1.0 equiv.)
-
Titanium(IV) chloride (TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv.)
-
N,N-Diisopropylethylamine (i-Pr₂NEt, 2.5 equiv.)
-
N-Methyl-2-pyrrolidone (NMP, 2.0 equiv.)
-
2-Benzyloxyacetaldehyde (1.2 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous solvents and argon or nitrogen atmosphere
Protocol for the Asymmetric Aldol Reaction
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one (1.0 equiv.) and dissolve it in anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (1.1 equiv., 1.0 M solution in CH₂Cl₂) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N,N-diisopropylethylamine (2.5 equiv.) dropwise.
-
Continue stirring the resulting mixture at 0 °C for 2 hours to ensure complete formation of the titanium enolate.
-
-
Aldol Addition:
-
To the enolate solution at 0 °C, add N-methyl-2-pyrrolidone (NMP, 2.0 equiv.).
-
Cool the reaction mixture to -20 °C.
-
Add 2-benzyloxyacetaldehyde (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
-
Logical Workflow for the Synthesis
The following diagram illustrates the logical workflow from the chiral auxiliary-mediated reaction to the final natural product.
Caption: Synthetic workflow for (-)-cytoxazone.
Conclusion
The use of (R)-4-benzyl-substituted oxazolidinone-type chiral auxiliaries provides a robust and highly predictable method for establishing key stereocenters in the total synthesis of complex natural products. The detailed protocol for the asymmetric aldol reaction in the synthesis of (-)-cytoxazone serves as a practical example of this powerful methodology. This approach is not only effective for the target molecule but also offers a versatile strategy for the synthesis of other polyketide-derived natural products and pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyloxazolidinone-Mediated Asymmetric Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for asymmetric Diels-Alder reactions utilizing benzyloxazolidinone as a chiral auxiliary. The protocols detailed herein are foundational for the stereoselective synthesis of complex cyclic molecules, which are critical intermediates in pharmaceutical and natural product synthesis.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. When coupled with a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, this reaction can be rendered highly stereoselective, affording enantiomerically enriched products. The benzyloxazolidinone auxiliary, popularized by Evans, provides excellent stereocontrol due to its rigid structure and the steric hindrance imparted by the benzyl group, which effectively shields one face of the dienophile.[1][2]
The high diastereoselectivity is typically achieved through the formation of a chelated intermediate with a Lewis acid. The Lewis acid coordinates to the carbonyl oxygens of both the oxazolidinone and the N-acyl group, locking the dienophile into a rigid s-cis conformation. This conformational rigidity, combined with the steric bulk of the benzyl group, directs the approach of the diene to the less hindered face, resulting in a highly predictable stereochemical outcome.[1][3]
Experimental Protocols
This section details the necessary procedures for the preparation of the N-acryloyl dienophile, the execution of the asymmetric Diels-Alder reaction, and the subsequent cleavage of the chiral auxiliary to yield the desired product.
Protocol 1: Synthesis of N-Acryloyl-(R)-4-benzyl-2-oxazolidinone
This protocol describes the acylation of (R)-4-benzyl-2-oxazolidinone to form the dienophile.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acryloyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.[1]
-
Cool the solution to -78 °C in a dry ice/acetone bath.[1]
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.[1]
-
Stir the mixture at -78 °C for 30 minutes.[1]
-
Add acryloyl chloride (1.1 eq) dropwise.[1]
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[1]
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-acryloyl-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol outlines the Lewis acid-mediated cycloaddition of the N-acryloyl dienophile with a diene, using cyclopentadiene as an example.
Materials:
-
N-Acryloyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₂)[4]
-
Diethylaluminum chloride (Et₂AlCl) (1 M in hexanes)[4]
-
Freshly cracked cyclopentadiene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acryloyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.[4]
-
Cool the solution to -78 °C.[4]
-
Add Et₂AlCl (1.1 - 1.6 eq) dropwise.[4]
-
Stir the mixture at -78 °C for 30 minutes.[1]
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.[1]
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.[1]
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[1]
-
Purify the Diels-Alder adduct by flash column chromatography.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the benzyloxazolidinone auxiliary to afford the chiral carboxylic acid.
Materials:
-
Diels-Alder adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water.[1]
-
Cool the solution to 0 °C in an ice-water bath.[1]
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.[1]
-
Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.[1]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[1]
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture to remove the THF.[1]
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.[1]
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.[1]
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.[1]
Data Presentation
The following tables summarize representative quantitative data for benzyloxazolidinone-mediated asymmetric Diels-Alder reactions.
Table 1: Asymmetric Diels-Alder Reaction of N-Acyloxazolidinones with Cyclopentadiene
| Entry | Dienophile | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 1 | N-acryloyl-(S)-4-benzyl-2-oxazolidinone | Et₂AlCl (1.5) | CHCl₂ | -78 | 8 | 70 | >99:1 | [4] |
| 2 | N-crotonyl-(R)-4-benzyl-2-oxazolidinone | Et₂AlCl (1.4) | CH₂Cl₂ | -100 | 0.08 | 82 | >100:1 | [5] |
| 3 | N-cinnamoyl-(R)-4-benzyl-2-oxazolidinone | Et₂AlCl (1.4) | CH₂Cl₂ | -78 | 2.5 | 88 | >100:1 | [5] |
Table 2: Influence of Lewis Acid on Diastereoselectivity
| Entry | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 1 | 3-(4-methoxybenzoyl)acryloyl (S)-4-benzyl-2-oxazolidinone | Et₂AlCl | 70 | single isomer | [4] |
| 2 | 3-(4-methoxybenzoyl)acryloyl (R)-4-benzyl-2-oxazolidinone | Et₂AlCl | 98 | single isomer | [4] |
| 3 | 3-(4-methoxybenzoyl)acryloyl (R)-4-benzyl-2-oxazolidinone | SnCl₄ | 27 | >99:1 | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the benzyloxazolidinone-mediated asymmetric Diels-Alder reaction.
Stereochemical Rationale
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Conditions for the Removal of Chiral Auxiliaries to Yield Alcohols or Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. The temporary incorporation of a chiral auxiliary allows for high levels of stereocontrol in reactions such as alkylations, aldol additions, and conjugate additions. A critical step in any synthetic sequence employing a chiral auxiliary is its subsequent removal to unveil the desired enantiomerically enriched product. This document provides detailed application notes and protocols for the reductive cleavage of common chiral auxiliaries to afford valuable chiral alcohols and aldehydes, key intermediates in pharmaceutical and natural product synthesis. The conditions for these transformations must be carefully selected to ensure high yields and prevent racemization of the newly formed stereocenter.
This guide focuses on three widely used chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultam. For each auxiliary, specific protocols for their cleavage to the corresponding alcohols and aldehydes are presented, along with tables summarizing the reaction conditions for easy comparison.
General Workflow for Chiral Auxiliary Removal
The removal of a chiral auxiliary to generate a chiral alcohol or aldehyde typically follows a reductive pathway. The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome. A generalized workflow is depicted below.
Caption: General workflow for the reductive cleavage of a chiral auxiliary.
I. Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinones are among the most powerful and widely utilized chiral auxiliaries. Their rigid structure allows for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. The N-acyl bond can be selectively cleaved under reductive conditions to furnish chiral primary alcohols or aldehydes.
A. Cleavage to Chiral Alcohols
Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄) are effective for the reduction of N-acyl oxazolidinones to the corresponding primary alcohols. LiBH₄ is a milder alternative to LiAlH₄ and often provides cleaner reactions with easier workups.
Table 1: Conditions for Reductive Cleavage of Evans' Auxiliaries to Alcohols
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| LiBH₄ | 2.0 - 3.0 | THF | 0 | 2 - 6 | 80 - 95 |
| LiAlH₄ | 1.5 - 2.0 | THF or Et₂O | 0 to rt | 1 - 4 | 85 - 98 |
Experimental Protocol: Reductive Cleavage with Lithium Borohydride (LiBH₄) [1]
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (2.0 - 3.0 equiv) portion-wise to the stirred solution. Ensure the internal temperature is maintained below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-6 hours), cautiously quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the product with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, containing the chiral alcohol and the recovered auxiliary, can be purified by column chromatography.
B. Cleavage to Chiral Aldehydes
The partial reduction of N-acyl oxazolidinones to aldehydes requires the use of a sterically hindered and less reactive hydride reagent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, and the reaction must be performed at low temperatures.
Table 2: Conditions for Reductive Cleavage of Evans' Auxiliaries to Aldehydes
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| DIBAL-H | 1.1 - 1.5 | CH₂Cl₂ or Toluene | -78 | 1 - 3 | 75 - 90 |
Experimental Protocol: Reductive Cleavage with Diisobutylaluminum Hydride (DIBAL-H) [2]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H in hexanes (typically 1.0 M, 1.1 - 1.5 equiv) dropwise via syringe over 15-30 minutes. Maintain the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification, but can be purified by column chromatography if necessary.
II. Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives. The resulting diastereomerically pure pseudoephedrine amides can be cleaved to yield a variety of chiral products, including alcohols and aldehydes, with high enantiomeric excess.
A. Cleavage to Chiral Alcohols
Reductive cleavage of pseudoephedrine amides to primary alcohols can be achieved with powerful hydride reagents like LiAlH₄ or with milder, more selective reagents such as lithium amidotrihydroborate (LAB).[3]
Table 3: Conditions for Reductive Cleavage of Pseudoephedrine Amides to Alcohols
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| LiAlH₄ | Excess | THF | 0 to reflux | 2 - 12 | 80 - 95 |
| LAB | 2.0 - 3.0 | THF | 23 | 2 - 6 | 85 - 98 |
Experimental Protocol: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄) [4]
-
Reaction Setup: To a stirred suspension of LiAlH₄ (excess, e.g., 3-4 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion (monitor by TLC).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C and cautiously quench by the sequential, dropwise addition of water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).
-
Work-up: Stir the resulting granular precipitate at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to separate the chiral alcohol from the recovered pseudoephedrine.
B. Cleavage to Chiral Aldehydes
The conversion of pseudoephedrine amides to aldehydes requires a partial reduction, which can be accomplished using a less reactive hydride reagent. Lithium triethoxyaluminum hydride, prepared in situ from LiAlH₄ and ethanol, is a suitable reagent for this transformation.[4]
Table 4: Conditions for Reductive Cleavage of Pseudoephedrine Amides to Aldehydes
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| LiAl(OEt)₃H | 1.5 - 2.0 | THF | -78 | 2 - 4 | 70 - 85 |
Experimental Protocol: Reductive Cleavage with Lithium Triethoxyaluminum Hydride [4]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.0 equiv) in anhydrous THF and cool to 0 °C. Slowly add absolute ethanol (3.0 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to generate lithium triethoxyaluminum hydride.
-
Reaction Setup: In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Reagent Addition: Slowly add the freshly prepared solution of lithium triethoxyaluminum hydride to the solution of the pseudoephedrine amide at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
III. Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, alkylations, and aldol reactions. The N-acyl derivatives are crystalline and the sultam auxiliary imparts a high degree of stereocontrol. Reductive cleavage provides access to enantiomerically pure alcohols and aldehydes.
A. Cleavage to Chiral Alcohols
Similar to other N-acyl chiral auxiliaries, N-acyl camphorsultams can be reduced to primary alcohols using LiAlH₄.[3]
Table 5: Conditions for Reductive Cleavage of N-Acyl Camphorsultams to Alcohols
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| LiAlH₄ | 1.5 - 2.0 | THF | 0 to rt | 2 - 6 | 80 - 95 |
Experimental Protocol: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: Add a solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5 - 2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and quench using the Fieser workup as described in the protocol for pseudoephedrine amide cleavage.
-
Work-up: Filter the granular precipitate through Celite® and wash thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the chiral alcohol and the recovered camphorsultam.
B. Cleavage to Chiral Aldehydes
The partial reduction of N-acyl camphorsultams to aldehydes is less commonly reported but can be achieved under carefully controlled conditions using DIBAL-H at low temperatures. The general principles are similar to the reduction of N-acyl oxazolidinones.
Table 6: Conditions for Reductive Cleavage of N-Acyl Camphorsultams to Aldehydes
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| DIBAL-H | 1.1 - 1.5 | Toluene or CH₂Cl₂ | -78 | 1 - 3 | 60 - 80 |
Experimental Protocol: Reductive Cleavage with Diisobutylaluminum Hydride (DIBAL-H) [1]
-
Reaction Setup: Dissolve the N-acyl camphorsultam (1.0 equiv) in anhydrous toluene or CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C.
-
Reagent Addition: Add a solution of DIBAL-H in hexanes (1.0 M, 1.1 - 1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir at -78 °C for 1-3 hours and monitor by TLC.
-
Quenching: Quench the reaction at -78 °C with methanol.
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Separate the layers and extract the aqueous phase with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude aldehyde can be purified by column chromatography.
Logical Relationships in Reductive Cleavage
The outcome of the reductive cleavage is determined by the nature of the hydride reagent and the reaction conditions.
Caption: Decision pathway for obtaining alcohols versus aldehydes.
Conclusion
The reductive cleavage of chiral auxiliaries is a powerful strategy for the synthesis of enantiomerically enriched alcohols and aldehydes. The choice of the appropriate hydride reagent and the careful control of reaction conditions are crucial for achieving the desired transformation in high yield and with excellent stereochemical fidelity. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of asymmetric synthesis, facilitating the efficient and reliable production of valuable chiral building blocks. The ability to recover and recycle the chiral auxiliary is an additional advantage of these methods, enhancing their cost-effectiveness and sustainability.
References
Application Notes & Protocols: Scalable Synthesis of Enantiomerically Pure Compounds Using Benzyloxazolidinone Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the synthesis of pharmaceuticals and biologically active molecules, controlling stereochemistry is critical, as different enantiomers of a drug can have vastly different biological effects.[1] Chiral auxiliaries are a reliable and versatile tool for achieving high stereoselectivity, temporarily guiding a reaction to produce a single desired stereoisomer.[2][3] Among the most successful and widely adopted are the benzyloxazolidinone auxiliaries, often referred to as Evans' auxiliaries.[2][] Their predictable stereodirection, the high diastereoselectivity achieved, and the ability to recover the auxiliary make them highly suitable for scalable synthesis, particularly in the early stages of drug development.[2][5][6]
This document provides detailed protocols and application notes for the use of (R)-4-benzyl-2-oxazolidinone in key asymmetric reactions, focusing on methodologies applicable to scalable synthesis.
General Workflow
The use of a benzyloxazolidinone auxiliary follows a consistent three-stage process:
-
Acylation: The chiral auxiliary is attached to a carboxylic acid derivative to form an N-acyl oxazolidinone.
-
Diastereoselective Reaction: The N-acyl oxazolidinone is converted to a chiral enolate, which then reacts with an electrophile (e.g., an aldehyde or alkyl halide) to create new stereocenters with high diastereoselectivity.
-
Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched carboxylic acid, alcohol, or other derivative. The valuable auxiliary can often be recovered and recycled.[3][7]
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Diastereoselectivity in Evans Aldol Reactions
Welcome to the technical support center for the Evans aldol reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a standard Evans aldol reaction?
A successful Evans aldol reaction, particularly the boron-mediated variant, is expected to produce the syn-aldol adduct with very high diastereoselectivity.[1][2] This high level of stereocontrol is achieved through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1] The chiral auxiliary directs the attack of the enolate on the aldehyde, leading to the formation of a specific diastereomer.
Q2: What is the primary cause of low diastereoselectivity?
The most common reason for low diastereoselectivity is the formation of the incorrect enolate geometry. The Evans syn-aldol reaction relies on the selective formation of the (Z)-enolate.[1][3] If the (E)-enolate is formed, it will lead to the corresponding anti-aldol product, thus lowering the overall diastereomeric ratio of the desired syn product.
Q3: Can the Evans auxiliary be used to obtain the anti-aldol product?
Yes, by modifying the reaction conditions, the Evans auxiliary can direct the reaction to favor the anti-aldol adduct. This is typically achieved by using a different Lewis acid, such as magnesium chloride (MgCl₂), which is believed to proceed through a boat-like transition state.[4][5]
Q4: Does the substrate, particularly the aldehyde, affect diastereoselectivity?
Yes, the structure of the aldehyde can influence the diastereoselectivity. Sterically hindered aldehydes may require optimized reaction conditions to achieve high selectivity. Additionally, certain aldehydes, especially those that are enolizable, can participate in side reactions like self-aldol additions, which can complicate the reaction mixture and affect yields and observed selectivity.[4]
Troubleshooting Guide
This section provides a step-by-step guide to diagnose and resolve common issues leading to low diastereoselectivity.
Problem 1: Low syn : anti Diastereomeric Ratio
If you are observing a significant amount of the anti-aldol product when targeting the syn diastereomer, consider the following troubleshooting steps.
Potential Cause & Solution Workflow
Figure 1: Troubleshooting workflow for low syn : anti ratio.
Problem 2: Inconsistent or Poor Diastereoselectivity with Acetate-Derived Enolates
Reactions involving N-acetyl oxazolidinones often exhibit poor diastereoselectivity.
Explanation:
The high diastereoselectivity in Evans aldol reactions with substituted N-acyl oxazolidinones (e.g., N-propionyl) is largely due to steric interactions between the α-substituent on the enolate and the chiral auxiliary in the transition state. This interaction disfavors one of the transition states, leading to high selectivity. With N-acetyl oxazolidinones, the lack of an α-substituent (other than hydrogen) diminishes this critical steric clash, resulting in a smaller energy difference between the diastereomeric transition states and, consequently, low selectivity.
Solutions:
-
Introduce a temporary α-substituent: A common strategy is to use an α-halo-N-acetyl oxazolidinone (e.g., α-chloro). The halogen provides the necessary steric bulk to ensure high diastereoselectivity. The halogen can then be removed reductively in a subsequent step.
-
Utilize a different chiral auxiliary system: For acetate aldol additions, other chiral auxiliary systems that do not rely on this specific steric interaction might be more suitable.
Data Presentation: Diastereoselectivity under Various Conditions
The choice of Lewis acid and substrate can significantly impact the diastereomeric ratio (d.r.). The following tables summarize reported data for different reaction conditions.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >500 : 1 | 88 | [6] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Propionaldehyde | MgCl₂ | 3 : 97 | 88 | [7] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Crotonaldehyde | MgCl₂ | 6 : 94 | 75 | [7] |
Table 2: Diastereoselectivity with Various Aldehydes (Boron-Mediated)
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) |
| N-Propionyl | Benzaldehyde | >100 : 1 |
| N-Propionyl | Isovaleraldehyde | >100 : 1 |
| N-Propionyl | Acetaldehyde | 50 : 1 |
Data generalized from typical outcomes of Evans syn-aldol reactions.
Experimental Protocols
Protocol 1: Standard Evans syn-Aldol Reaction (Boron-Mediated)
This protocol is for the highly diastereoselective synthesis of syn-aldol adducts.
Materials:
-
N-Propionyl chiral auxiliary (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)
-
Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the N-propionyl chiral auxiliary in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Bu₂BOTf, followed by the dropwise addition of DIPEA.
-
Stir the mixture at 0°C for 30-60 minutes to ensure the formation of the (Z)-boron enolate.
-
Cool the reaction to -78°C (dry ice/acetone bath).
-
Add the aldehyde dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour.
-
Quench the reaction by the addition of methanol, followed by a mixture of 30% H₂O₂ and saturated aqueous NaHCO₃.
-
Stir vigorously for 1 hour at 0°C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Evans anti-Aldol Reaction (Magnesium-Mediated)
This protocol is for the diastereoselective synthesis of anti-aldol adducts.[4][7]
Materials:
-
N-Propionyl chiral auxiliary (1.0 equiv)
-
Anhydrous ethyl acetate (EtOAc)
-
Anhydrous magnesium chloride (MgCl₂, 1.2 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Trimethylsilyl chloride (TMSCl, 2.2 equiv)
-
Aldehyde (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-propionyl chiral auxiliary and anhydrous MgCl₂.
-
Add anhydrous EtOAc and cool the suspension to 0°C.
-
Add Et₃N dropwise, followed by the slow, dropwise addition of TMSCl.
-
Stir the mixture at 0°C for 1 hour.
-
Cool the reaction to -78°C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78°C for 4-6 hours.
-
Quench the reaction at -78°C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Mechanism
The stereochemical outcome of the Evans aldol reaction is determined by the transition state geometry. The favored Zimmerman-Traxler transition state for the boron-mediated reaction leading to the syn product is depicted below.
Figure 2: Simplified representation of the Zimmerman-Traxler transition state. Note: A proper chemical drawing tool is required to generate the actual chemical structure image for the placeholder. The DOT script here provides the layout.
Caption: The chair-like transition state minimizes steric interactions, leading to the observed high diastereoselectivity for the syn-aldol product. The bulky group on the chiral auxiliary effectively blocks one face of the enolate, directing the aldehyde to attack from the opposite face.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic study of Evans anti-aldol reactions catalyzed by magnesium chloride using DFT | Poster Board #2504 - American Chemical Society [acs.digitellinc.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzyloxazolidinone-Mediated Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzyloxazolidinone-mediated alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of benzyloxazolidinone-derived chiral auxiliaries.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired alkylated product. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield in an Evans alkylation can stem from several factors, from reagent quality to reaction conditions. Here are the most common culprits and their solutions:
-
Incomplete Enolate Formation: The first critical step is the quantitative deprotonation of the N-acyloxazolidinone.
-
Solution:
-
Base Quality: Ensure your base (e.g., LDA, NaHMDS) is fresh and has been properly stored. LDA solutions can degrade over time. It is often best to use freshly prepared LDA or a recently purchased, well-stored commercial solution. NaHMDS is generally more stable.
-
Anhydrous Conditions: The presence of water will quench the strong base and the enolate. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Base Stoichiometry: Use a slight excess of the base (typically 1.05-1.1 equivalents) to ensure complete deprotonation.
-
-
-
Poor Electrophile Reactivity: Not all alkylating agents are created equal.
-
Solution:
-
Leaving Group: The reactivity of the electrophile is highly dependent on the leaving group. The general trend is I > Br > Cl. For less reactive alkyl halides, consider converting them to the corresponding iodide in situ using sodium iodide in acetone (a Finkelstein reaction) or using an alkyl triflate.
-
Steric Hindrance: Highly sterically hindered electrophiles will react slower. You may need to increase the reaction time or temperature, but be aware this can negatively impact diastereoselectivity.
-
-
-
Reaction Temperature: Temperature plays a critical role in both enolate stability and the rate of alkylation.
-
Solution:
-
Enolate Formation: Deprotonation is typically performed at -78 °C to prevent side reactions.
-
Alkylation: While the alkylation is often carried out at -78 °C, for less reactive electrophiles, the temperature may need to be slowly increased to 0 °C or even room temperature.[1] Monitor the reaction by TLC to avoid excessive warming and potential decomposition.
-
-
-
Side Reactions: Unwanted reactions can consume your starting material or product.
-
Solution:
-
Enolate Decomposition: Lithium enolates can be unstable at higher temperatures.[1] Sodium enolates often exhibit greater stability.[1]
-
Deacylation: Particularly with sodium enolates in THF, deacylation of the N-acyloxazolidinone can occur.[2] Using a solvent system like TMEDA/toluene can mitigate this.[2]
-
-
Issue 2: Low Diastereoselectivity
Question: My alkylation is proceeding, but the diastereomeric ratio (d.r.) is poor. How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary. Poor selectivity is a common problem with several potential solutions:
-
Choice of Base and Metal Counterion: The metal counterion plays a crucial role in the formation of a rigid, chelated (Z)-enolate, which is key to high diastereoselectivity.
-
Solution:
-
Sodium vs. Lithium Enolates: Sodium enolates, typically generated with NaHMDS, often provide higher diastereoselectivity than lithium enolates (from LDA), especially for less sterically demanding electrophiles like methyl iodide.[1] This is attributed to a tighter chelation in the transition state.
-
Base Purity: Impurities in the base can affect the aggregation state and chelation of the enolate. Use high-purity bases.
-
-
-
Reaction Temperature: The transition states leading to the two diastereomers are energetically close. Higher temperatures can provide enough energy to overcome this difference, leading to lower selectivity.
-
Solution:
-
Maintain Low Temperatures: Conduct the enolate formation and alkylation at the lowest practical temperature, typically -78 °C (a dry ice/acetone bath). For very reactive electrophiles, even lower temperatures may be beneficial.
-
Slow Warming: If the reaction requires warming to proceed, do so slowly and carefully, monitoring the d.r. at different temperatures if possible.
-
-
-
Electrophile Structure: The steric bulk of the electrophile influences the facial bias of the alkylation.
-
Solution:
-
Steric Influence: Larger, more sterically demanding electrophiles generally give higher diastereoselectivity. For example, benzyl bromide consistently gives higher d.r. than methyl iodide.[1]
-
-
-
Solvent Effects: The solvent can influence the aggregation state and solvation of the enolate, which in turn affects diastereoselectivity.
-
Solution:
-
Standard Solvent: Tetrahydrofuran (THF) is the most commonly used and well-documented solvent for this reaction.
-
Solvent Screening: In difficult cases, screening other ethereal solvents like 2-methyl-THF or cyclopentyl methyl ether might be beneficial, although THF remains the standard. The use of TMEDA with sodium enolates has been shown to be effective.[2]
-
-
-
Presence of Additives: Additives can influence the aggregation state of the enolate.
-
Solution:
-
Lithium Chloride (LiCl): For lithium enolates, the addition of LiCl can break up aggregates, leading to a more reactive and sometimes more selective enolate.[3]
-
-
Issue 3: Incomplete Reaction
Question: My reaction has stalled, and I have a significant amount of unreacted starting material. What should I do?
Answer:
An incomplete reaction can be frustrating. Here are some steps to troubleshoot this issue:
-
Re-evaluate Reagent Stoichiometry and Quality:
-
Solution:
-
Base: Ensure you have used at least one full equivalent of an active base. If in doubt, titrate your LDA solution.
-
Electrophile: Use a slight excess of the electrophile (1.1-1.5 equivalents). Ensure the electrophile is pure and has not decomposed.
-
-
-
Reaction Time and Temperature:
-
Solution:
-
Increase Reaction Time: Some alkylations, especially with less reactive electrophiles, simply require longer reaction times. Monitor the reaction by TLC over an extended period.
-
Gradual Warming: If the reaction is sluggish at -78 °C, allow it to warm slowly to -40 °C, 0 °C, or even room temperature while monitoring its progress.[1]
-
-
-
Enolate Solubility:
-
Solution:
-
Solvent Choice: While THF is standard, if your N-acyloxazolidinone has unusual substituents, solubility could be an issue. Ensure your starting material is fully dissolved before adding the base.
-
-
Issue 4: Formation of Side Products
Question: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?
Answer:
Side product formation can complicate purification and lower your yield. Common side products include:
-
O-Alkylated Product: While less common with N-acyloxazolidinones compared to ketones, O-alkylation can occur.
-
Solution: This is generally minimized by the chelated nature of the (Z)-enolate. Using sodium enolates can further suppress this side reaction.
-
-
Dialkylated Product: If the product can be deprotonated by the base or the enolate of the starting material, dialkylation can occur.
-
Solution:
-
Controlled Stoichiometry: Use only a slight excess of the base and electrophile.
-
Slow Addition: Add the electrophile slowly to the enolate solution to maintain a low concentration of the alkylating agent.
-
-
-
Products from Electrophile Decomposition: Some electrophiles can undergo elimination or other decomposition pathways in the presence of a strong base.
-
Solution:
-
Stable Electrophiles: Choose a more stable electrophile if possible.
-
Temperature Control: Maintain a low reaction temperature.
-
-
-
Self-Condensation or Deacylation Products: These can occur, particularly if the enolate is allowed to warm for extended periods before the electrophile is added.[2]
-
Solution: Add the electrophile promptly after enolate formation.
-
Frequently Asked Questions (FAQs)
Q1: Which base is better for my alkylation, LDA or NaHMDS?
A1: The choice of base depends on your specific substrate and electrophile. Here's a general comparison:
-
LDA (Lithium Diisopropylamide): Generates a lithium enolate. It is a very strong, sterically hindered base. Lithium enolates are generally highly reactive.
-
NaHMDS (Sodium Hexamethyldisilazide): Generates a sodium enolate. NaHMDS is also a strong, sterically hindered base. Sodium enolates are often more stable and can provide higher diastereoselectivity, particularly with less bulky electrophiles.[1] For many applications, NaHMDS is the preferred base for achieving optimal diastereoselectivity.[4]
| Feature | LDA (Lithium Enolate) | NaHMDS (Sodium Enolate) |
| Counterion | Li⁺ | Na⁺ |
| Reactivity | Generally more reactive | Generally less reactive, more stable |
| Diastereoselectivity | Good to excellent | Often superior, especially for small electrophiles[1] |
| Common Issues | Enolate aggregation, lower stability at RT | Potential for deacylation in THF[2] |
Q2: What is the optimal temperature for the alkylation reaction?
A2: The optimal temperature is a balance between reaction rate and diastereoselectivity.
-
Enolate Formation: This should almost always be performed at -78 °C to ensure the kinetic formation of the (Z)-enolate and to prevent decomposition.
-
Alkylation: Start the reaction at -78 °C. If the reaction is slow, you can allow the mixture to warm gradually. A common strategy is to add the electrophile at -78 °C and then let the reaction mixture slowly warm to 0 °C or room temperature over several hours. Always monitor the reaction by TLC to track the consumption of the starting material.
| Temperature | Effect on Rate | Effect on Diastereoselectivity |
| -100 °C to -78 °C | Slower | Generally Highest |
| -40 °C to 0 °C | Faster | May Decrease |
| > 0 °C | Fastest | Often Significantly Lower |
Q3: How do I choose the right solvent for my reaction?
A3: Anhydrous tetrahydrofuran (THF) is the most common and well-validated solvent for benzyloxazolidinone-mediated alkylations. It effectively dissolves the reactants and intermediates and promotes the formation of the desired chelated enolate. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or is from a sealed bottle of anhydrous grade solvent.
Q4: My electrophile is not very reactive. What can I do?
A4: For unreactive electrophiles (e.g., secondary alkyl chlorides or bromides), several strategies can be employed:
-
Switch to a More Reactive Leaving Group: Convert the alkyl halide to an alkyl iodide using NaI in acetone or to an alkyl triflate using triflic anhydride.
-
Use a More Reactive Enolate: Lithium enolates are generally more reactive than sodium enolates.[5]
-
Increase the Reaction Temperature: After adding the electrophile at low temperature, slowly warm the reaction to 0 °C or higher.
-
Add HMPA (Caution: Carcinogen): In some cases, the addition of a polar, aprotic co-solvent like HMPA can increase the reactivity of the enolate, but it should be used with extreme caution due to its toxicity.
Q5: How do I remove the chiral auxiliary after the alkylation?
A5: The chiral auxiliary can be cleaved under various conditions to yield different functional groups, and it can often be recovered and reused.
-
To obtain a Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a common and effective method.[4]
-
To obtain an Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will cleave the auxiliary and reduce the carbonyl to a primary alcohol.
-
To obtain an Ester: Transesterification can be achieved using a sodium alkoxide in the corresponding alcohol.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient).
Protocol 2: Diastereoselective Alkylation using NaHMDS
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.05 eq, typically as a 1.0 M solution in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.1-1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours. If no reaction is observed by TLC, allow the mixture to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) and continue to monitor.
-
Quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product and separate the diastereomers by flash column chromatography.
Protocol 3: Cleavage of the Auxiliary to the Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the THF under reduced pressure.
-
Make the aqueous solution basic (pH > 11) with NaOH to allow for extraction of the chiral auxiliary.
-
Extract the aqueous layer with dichloromethane (3x) to recover the auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Visualizations
Caption: General experimental workflow for benzyloxazolidinone-mediated alkylation.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. york.ac.uk [york.ac.uk]
- 2. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with (S)-4-benzyl-2-oxazolidinone auxiliary
Welcome to the technical support center for the (S)-4-benzyl-2-oxazolidinone auxiliary. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of the (S)-4-benzyl-2-oxazolidinone chiral auxiliary, providing potential causes and solutions in a question-and-answer format.
Acylation
Question 1: I am observing incomplete acylation or the formation of side products during the N-acylation of my (S)-4-benzyl-2-oxazolidinone.
Answer:
Incomplete acylation or the formation of byproducts can stem from several factors. Here are some common causes and troubleshooting steps:
-
Purity of Reagents and Solvents: Ensure all reagents, including the oxazolidinone, acylating agent (e.g., acid chloride, anhydride), and base, are of high purity. Solvents should be anhydrous, as moisture can quench the base and hydrolyze the acylating agent.
-
Choice of Base: A strong, non-nucleophilic base is crucial for efficient deprotonation of the oxazolidinone. While n-butyllithium (n-BuLi) is commonly used, it can be challenging to handle. Consider using milder bases like triethylamine (NEt₃) or diisopropylethylamine (iPr₂NEt), especially when using acid fluorides as the acylating agent.[1]
-
Reaction Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Allowing the reaction to warm prematurely can lead to undesired outcomes.
-
O-acylation vs. N-acylation: While N-acylation is the desired pathway, O-acylation can sometimes occur, leading to a mixture of products.[2][3] The formation of the O-acylated product is generally less favorable but can be influenced by the reaction conditions. Using a strong base like n-BuLi followed by the acylating agent at low temperature typically favors N-acylation. If issues persist, consider alternative acylation methods, such as using acid fluorides with a milder base.[1]
-
Steric Hindrance: Highly hindered acylating agents or oxazolidinone derivatives may require more forcing conditions, such as elevated temperatures, which can also lead to side reactions. In such cases, optimizing the reaction time and temperature is critical.[1]
Enolate Formation and Alkylation/Aldol Reaction
Question 2: My diastereoselectivity is low in an Evans aldol or alkylation reaction. What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions. The high stereocontrol of the Evans auxiliary relies on the formation of a specific Z-enolate and a well-organized transition state.[4][5][6]
-
Incomplete Formation of the Z-enolate: The formation of the Z-enolate is critical for high syn-diastereoselectivity in aldol reactions.[5] This is typically achieved using boron triflate (Bu₂BOTf) and a tertiary amine base.[6] Ensure the boron reagent is fresh and the reaction is performed at the recommended low temperature (0 °C to -78 °C).
-
Inappropriate Lewis Acid: The choice of Lewis acid significantly influences the transition state geometry. For syn-aldol products, boron-mediated enolization is highly reliable.[6] For anti-aldol products, different conditions, such as using magnesium salts, may be necessary.[7]
-
Epimerization: The newly formed stereocenter can be susceptible to epimerization, especially if the reaction is allowed to warm for extended periods or during workup under non-neutral pH conditions.[8] It is crucial to quench the reaction at low temperature and maintain neutral or slightly acidic conditions during extraction and purification.
-
Substrate Control Issues: While the Evans auxiliary generally overrides the inherent facial bias of the aldehyde, highly biased substrates can sometimes lead to lower diastereoselectivity. In such cases, exploring different Lewis acids or reaction temperatures may be beneficial.
-
"Acetate" Aldol Reactions: Aldol reactions using N-acetyl-oxazolidinone (an "acetate" enolate) are known to give poor diastereoselectivity. This is because the absence of an α-substituent on the enolate leads to a less organized transition state.
Question 3: I am observing epimerization of the α-stereocenter. How can I prevent this?
Answer:
Epimerization, the inversion of a stereocenter, is a significant side reaction that undermines the utility of asymmetric synthesis.[9] It can occur at the α-position of the carbonyl group under both basic and acidic conditions.
-
Mechanism of Epimerization: Epimerization proceeds through the formation of an enol or enolate, which allows for protonation from either face, leading to a mixture of diastereomers.[8][9]
-
During the Reaction: Prolonged reaction times, especially at elevated temperatures, can increase the risk of epimerization. Use the minimum reaction time necessary for complete conversion.
-
During Workup: The workup procedure is a critical step where epimerization can occur. Avoid strongly basic or acidic conditions. Quenching the reaction with a buffered solution (e.g., saturated aqueous ammonium chloride) is recommended.
-
During Purification: Chromatography on silica gel can sometimes induce epimerization, particularly with sensitive compounds. Using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.
Auxiliary Cleavage
Question 4: I am having trouble cleaving the auxiliary, or I am observing side products during the cleavage step.
Answer:
Cleavage of the chiral auxiliary is the final step to liberate the desired chiral product. The choice of cleavage method depends on the desired functional group. Incomplete cleavage or the formation of byproducts can occur if the conditions are not optimized.
-
Incomplete Cleavage: If the cleavage reaction is not going to completion, consider increasing the reaction time or the amount of the cleaving reagent. However, be mindful that prolonged exposure to harsh conditions can lead to side reactions.
-
Hydrolysis to Carboxylic Acid (LiOH/H₂O₂): This is a common method, but it can sometimes lead to side products.[10] The reaction is believed to proceed through a peroxyacid intermediate.[11]
-
Oxygen Evolution: A known issue with this method is the evolution of oxygen gas, which can be a safety hazard.[11][12] This occurs from the decomposition of the peracid intermediate. Running the reaction under an inert atmosphere and with proper venting is crucial.
-
Endocyclic Cleavage: Using hydroxide alone (e.g., LiOH without H₂O₂) can lead to cleavage of the endocyclic carbamate bond of the oxazolidinone ring, destroying the auxiliary.[10] The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, selectively cleaves the exocyclic amide bond.[12]
-
-
Reduction to Alcohol (e.g., LiBH₄, LiAlH₄): These powerful reducing agents can effectively cleave the auxiliary to yield the corresponding primary alcohol. Ensure the reaction is performed at low temperatures and quenched carefully.
-
Conversion to Other Functional Groups: Other reagents can be used to convert the N-acyl oxazolidinone to esters, amides (including Weinreb amides), or ketones.[6] The choice of reagent and conditions will depend on the desired transformation.
Quantitative Data Summary
The following tables summarize typical yields and diastereoselectivities achieved in reactions using the (S)-4-benzyl-2-oxazolidinone auxiliary under various conditions.
Table 1: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-2-oxazolidinone
| R Group | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| CH₃CH₂ | CH₃I | LDA | THF | -78 | 95 | >99:1 |
| CH₃CH₂ | CH₂=CHCH₂Br | NaHMDS | THF | -78 | 94 | 98:2 |
| PhCH₂ | CH₃I | KHMDS | THF | -78 | 92 | >99:1 |
Data compiled from various literature sources.
Table 2: Diastereoselective Evans Aldol Reaction
| R Group | Aldehyde | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| CH₃CH₂ | PhCHO | Bu₂BOTf / i-Pr₂NEt | CH₂Cl₂ | -78 to 0 | 80-95 | >99:1 |
| CH₃ | (CH₃)₂CHCHO | Bu₂BOTf / Et₃N | CH₂Cl₂ | -78 to 0 | 85 | >99:1 |
| (CH₃)₂CH | PhCHO | TiCl₄ / (-)-Sparteine | CH₂Cl₂ | -78 | 89 | 3:97 ("non-Evans syn") |
Experimental Protocols
Protocol 1: N-Acylation of (S)-4-benzyl-2-oxazolidinone
This protocol describes a general procedure for the acylation of the auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Acyl chloride or anhydride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 15-30 minutes at -78 °C.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Check the concentration of the n-BuLi solution.
-
Side Products: Add the n-BuLi and acylating agent slowly at -78 °C to maintain temperature control.
Protocol 2: Evans Syn-Aldol Reaction
This protocol outlines a typical procedure for a highly diastereoselective syn-aldol reaction.
Materials:
-
N-Acyl-(S)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt)
-
Aldehyde
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N or i-Pr₂NEt (1.2 eq).
-
Stir the mixture at 0 °C for 30-60 minutes to form the boron enolate.
-
Cool the reaction to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding MeOH, followed by a mixture of MeOH and H₂O₂.
-
Stir vigorously for 1 hour at 0 °C.
-
Dilute with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Troubleshooting:
-
Low Diastereoselectivity: Ensure the boron reagent is of high quality. The order of addition of reagents is crucial.
-
Retro-Aldol Reaction: Quench the reaction at low temperature and avoid harsh pH conditions during workup.
Protocol 3: Cleavage of the Auxiliary to a Carboxylic Acid
This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to the corresponding carboxylic acid.
Materials:
-
N-Acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH) monohydrate
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Cool the solution to 0 °C.
-
Slowly add aqueous H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH monohydrate (2.0 eq).
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution at 0 °C and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with EtOAc (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with EtOAc (3x).
-
Combine the latter organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to obtain the carboxylic acid.
Troubleshooting:
-
Safety: Be aware of oxygen evolution and perform the reaction in a well-ventilated fume hood.
-
Incomplete Cleavage: Increase the amount of LiOH and H₂O₂ or prolong the reaction time.
-
Product Racemization: Avoid excessive heat and strongly basic conditions for extended periods.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting flowchart for low diastereoselectivity.
Experimental Workflow for Evans Aldol Reaction
Caption: Step-by-step workflow for the Evans aldol reaction.
Signaling Pathway: Stereochemical Control in Evans Aldol Reaction
Caption: Mechanism of stereocontrol in the Evans aldol reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brainly.in [brainly.in]
- 3. differencebetween.com [differencebetween.com]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Technical Support Center: Strategies to Improve Yield in Chiral Auxiliary Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of chiral auxiliaries. Our aim is to help you optimize your reaction conditions to maximize product yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage in a question-and-answer format.
1. What should I do if my chiral auxiliary fails to cleave completely?
Incomplete cleavage is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters.
-
Verify Reagent Quality and Stoichiometry: Ensure that all reagents are fresh, pure, and used in the correct stoichiometric ratios. For instance, in the cleavage of Evans auxiliaries with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), the concentration and equivalents of both reagents are critical for driving the reaction to completion.
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require higher temperatures to proceed at a reasonable rate. Conversely, for thermally sensitive substrates, lower temperatures may be necessary to prevent side reactions and degradation.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. Some reactions simply require more time.
-
Solvent: The choice of solvent can significantly influence the reaction rate and outcome. For example, using a co-solvent like methanol has been shown to improve reaction homogeneity and rates in the cleavage of Oppolzer's sultam.
-
-
Consider Steric Hindrance: If the substrate is sterically hindered near the auxiliary, cleavage may be more challenging. In such cases, using a more reactive reagent or a different cleavage method may be necessary. For highly hindered N-acyl oxazolidinones, alternative methods like using benzyl mercaptan have been developed.
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions fails, consider switching to a different cleavage strategy. For example, if basic hydrolysis is unsuccessful, an acidic or reductive cleavage might be more effective.
start [label="Incomplete Auxiliary Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Verify Reagent Quality\nand Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; sterics [label="Consider Steric\nHindrance", fillcolor="#FBBC05", fontcolor="#202124"]; alternative [label="Investigate Alternative\nCleavage Methods", fillcolor="#FBBC05", fontcolor="#202124"];
temp [label="Adjust Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Increase Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Change Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];
more_reactive [label="Use More Reactive Reagent", fillcolor="#F1F3F4", fontcolor="#202124"];
acidic [label="Acidic Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive [label="Reductive Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
complete [label="Cleavage Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent; reagent -> conditions [label="Reagents OK"]; conditions -> sterics [label="Optimization Fails"]; sterics -> alternative [label="Steric Hindrance High"]; alternative -> complete [label="Successful"];
conditions -> temp; conditions -> time; conditions -> solvent;
temp -> complete [label="Successful"]; time -> complete [label="Successful"]; solvent -> complete [label="Successful"];
sterics -> more_reactive; more_reactive -> complete [label="Successful"];
alternative -> acidic; alternative -> reductive; acidic -> complete [label="Successful"]; reductive -> complete [label="Successful"]; }
2. How can I prevent epimerization of my product during auxiliary removal?
Epimerization, the change in configuration at a stereocenter, is a significant risk during chiral auxiliary removal, particularly under harsh basic or acidic conditions.
-
Control Acid/Base Strength and Stoichiometry: The choice and amount of acid or base are critical. The strength of the base can directly influence the rate of epimerization.
-
Maintain Low Temperatures: Performing the cleavage at low temperatures helps to preserve the stereochemical integrity of the product. For instance, the use of LiOH/H₂O₂ for Evans auxiliary cleavage is typically carried out at 0 °C.
-
Consider the Substrate's Structure: Substrates with an abstractable proton alpha to a carbonyl group are more susceptible to epimerization under basic conditions.
-
Choose Milder Cleavage Methods: Some cleavage methods are inherently less prone to causing epimerization. Reductive cleavage methods, for example, are often milder than harsh acidic or basic hydrolysis.
-
Utilize Additives: In some cases, additives can be used to suppress epimerization. For example, cupric (II) salts have been shown to minimize epimerization during certain coupling reactions in peptide synthesis.
epimerization [label="Epimerization Risk", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; strong_base_acid [label="Strong Acid/Base", fillcolor="#FBBC05", fontcolor="#202124"]; high_temp [label="High Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; substrate_structure [label="Substrate Structure\n(α-proton to C=O)", fillcolor="#FBBC05", fontcolor="#202124"]; prolonged_time [label="Prolonged Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"];
epimerization -> strong_base_acid; epimerization -> high_temp; epimerization -> substrate_structure; epimerization -> prolonged_time; }
3. What are the best practices for purifying my product after auxiliary cleavage to maximize yield?
Effective purification is crucial for isolating the desired enantiomerically pure product and recovering the valuable chiral auxiliary.
-
Separation of Diastereomers Before Cleavage: One of the key advantages of using chiral auxiliaries is the formation of diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed. This can be a more straightforward path to obtaining an enantiomerically pure final product.
-
Liquid-Liquid Extraction: This is a common first step to separate the cleaved auxiliary from the product. The choice of extraction solvent should be based on the solubility of your product and the auxiliary.
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying the final product. Careful selection of the eluent system is necessary to achieve good separation.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique and can sometimes even enhance the enantiomeric purity.
-
Auxiliary Recovery and Recycling: Many chiral auxiliaries are expensive, so their recovery and reuse are important for cost-effectiveness and sustainability. Your purification strategy should incorporate steps to efficiently recover the auxiliary. For example, Oppolzer's sultam can be recovered and recycled.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing chiral auxiliaries?
The choice of cleavage method depends on the type of chiral auxiliary and the nature of the substrate. The most common methods include:
-
Basic Hydrolysis: Widely used for ester and amide linkages, often employing reagents like lithium hydroxide.
-
Acidic Hydrolysis: Suitable for certain auxiliaries and substrates, but care must be taken to avoid epimerization.
-
Reductive Cleavage: Milder conditions that can convert the functional group to which the auxiliary is attached (e.g., an amide to an alcohol or amine). Common reagents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).
-
Oxidative Cleavage: Less common, but can be used for specific auxiliary types.
Q2: How do I choose the right cleavage method for my specific chiral auxiliary?
The optimal cleavage method is highly dependent on the structure of the chiral auxiliary and the desired functional group in the final product. It is essential to consult the literature for methods that have been successfully applied to the specific auxiliary you are using.
Q3: Can I recycle my chiral auxiliary?
Yes, in many cases, the chiral auxiliary can be recovered and reused. The efficiency of recovery will depend on the cleavage method and the purification strategy. Designing your experiment with auxiliary recovery in mind from the outset is a good practice.
Quantitative Data on Chiral Auxiliary Removal
The following table summarizes various methods for the removal of common chiral auxiliaries and their reported yields.
| Chiral Auxiliary | Substrate Type | Cleavage Method | Reagents | Typical Yield | Reference |
| Evans Oxazolidinone | N-Acyl Oxazolidinone | Basic Hydrolysis | LiOH, H₂O₂ | 60-80% | |
| Evans Oxazolidinone | N-Acyl Oxazolidinone | Reductive Cleavage | LiBH₄, H₂O | >90% | |
| (-)-Menthyloxyacetic Acid | Ester | Basic Hydrolysis | LiOH·H₂O | High | |
| (-)-Menthyloxyacetic Acid | Amide | Reductive Cleavage | LiAlH₄ | High | |
| Oppolzer's Camphorsultam | N-Acyl Sultam | Hydrolysis | TBAH, H₂O₂ | High | |
| Pseudoephedrine Amide | Amide | Acidic Hydrolysis | H₂SO₄ | High |
Experimental Protocols
Protocol 1: Basic Hydrolysis of Evans Oxazolidinone
This protocol describes the cleavage of an N-acyl Evans oxazolidinone to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce excess peroxide.
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl). Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.
Protocol 2: Reductive Cleavage of a (-)-Menthyloxyacetyl Ester
This protocol details the reductive cleavage of a (-)-menthyloxyacetyl ester to the corresponding primary alcohol using lithium aluminum hydride.
-
Dissolution: Dissolve the (-)-menthyloxyacetyl ester substrate (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Reducing Agent Addition: Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous THF to the reaction mixture.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup (Fieser workup): Cool the reaction mixture back to 0 °C. Sequentially and carefully add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Purification: Stir the resulting mixture vigorously until a white precipitate forms. Filter the precipitate and wash it thoroughly with an appropriate organic solvent (e.g., THF or ethyl acetate). The combined filtrate and washings contain the desired alcohol and the recovered auxiliary, which can then be separated by column chromatography.
start [label="Start: Substrate with\nChiral Auxiliary", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage [label="Chiral Auxiliary Cleavage", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Reaction Quenching", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Workup &\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; product_stream [label="Organic Layer\n(Crude Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; auxiliary_stream [label="Aqueous Layer\n(Auxiliary Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., Chromatography, Crystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; aux_recovery [label="Auxiliary Recovery\n(e.g., Basification, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; recycled_aux [label="Recycled Auxiliary", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cleavage; cleavage -> quench; quench -> workup; workup -> product_stream; workup -> auxiliary_stream; product_stream -> purification; purification -> product; auxiliary_stream -> aux_recovery; aux_recovery -> recycled_aux; }
Overcoming incomplete cleavage of the N-acyl-benzyloxazolidinone
Welcome to the technical support center for the cleavage of N-acyl-benzyloxazolidinone chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial step in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cleavage of N-acyl-(R)-4-benzyl-2-oxazolidinones without causing epimerization?
A1: The two most reliable and widely used methods for the cleavage of N-acyl oxazolidinones while maintaining stereochemical purity are hydrolytic and reductive cleavage.[1]
-
Hydrolytic Cleavage: This method typically employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the corresponding carboxylic acid.[1] It is known to proceed with no erosion of stereochemistry.[1]
-
Reductive Cleavage: This approach utilizes reducing agents like lithium borohydride (LiBH₄) to produce the primary alcohol.[1]
Q2: How do I choose between hydrolytic and reductive cleavage?
A2: The choice of cleavage method depends on the desired functional group in the final product.[1][2] If the goal is to obtain a carboxylic acid, hydrolytic cleavage is the appropriate choice. If a primary alcohol is the target molecule, then reductive cleavage should be employed.[1] Other functionalities like aldehydes and esters can also be obtained through modifications of these primary methods.[2]
Q3: I am observing a significant amount of a side product in my hydrolytic cleavage. What could it be?
A3: A common side reaction during hydrolytic cleavage with LiOH/H₂O₂ is the formation of an undesired hydroxyamide.[1][3] This occurs when the hydroxide ion attacks the carbamate carbonyl of the oxazolidinone ring instead of the intended exocyclic amide carbonyl.[1]
Q4: My reductive cleavage is giving me a complex mixture of products. What could be the issue?
A4: A complex product mixture in reductive cleavage can arise from several factors, including the purity of the starting material, the quality of the reagents (especially the hydride source), and the reaction conditions.[1] Incomplete reaction or side reactions due to moisture can also contribute to a complex mixture.[1]
Troubleshooting Guide
Issue 1: Incomplete Hydrolytic Cleavage (LiOH/H₂O₂)
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagents | Increase the equivalents of LiOH and H₂O₂. | Ensure complete saponification of the N-acyl group. |
| Low Reaction Temperature | Allow the reaction to warm to room temperature after the initial cooling period. | The reaction rate may be too slow at 0°C for complete conversion. |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. | Some substrates may require longer reaction times for complete cleavage. |
| Precipitation of Reactants | Ensure adequate solvent volume (typically a 3:1 mixture of THF and water) to maintain solubility. | Poor solubility can hinder the reaction progress. |
Issue 2: Formation of Hydroxyamide Side Product in Hydrolytic Cleavage
| Potential Cause | Troubleshooting Step | Rationale |
| Endocyclic Cleavage | Maintain a low reaction temperature (0°C) during the addition of reagents. | Lower temperatures favor the desired exocyclic cleavage over the endocyclic attack that leads to the hydroxyamide.[4] |
| Reagent Addition Order | Add the hydrogen peroxide solution to the cooled solution of the N-acyl oxazolidinone in THF/water before adding the aqueous LiOH. | This generates the hydroperoxide anion in situ, which is a more selective nucleophile for the exocyclic carbonyl.[4] |
Issue 3: Incomplete Reductive Cleavage (LiBH₄)
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture in Reaction | Ensure the use of anhydrous solvent (e.g., THF, diethyl ether) and an inert atmosphere (argon or nitrogen).[1] | Lithium borohydride is sensitive to moisture, which can quench the reagent and reduce its effectiveness.[1] |
| Insufficient Reagent | Use a sufficient excess of LiBH₄ (typically 2-3 equivalents). | To ensure the complete reduction of the amide. |
| Low Reaction Temperature | Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.[1] | The reaction may be sluggish at lower temperatures. |
| Steric Hindrance | For sterically hindered substrates, consider the addition of one equivalent of water to the reaction mixture before the addition of LiBH₄.[1] | This can sometimes facilitate the cleavage of more hindered substrates. |
Data Presentation: Comparison of Cleavage Methods
| Cleavage Method | Reagents | Product | Typical Yield | Stereoselectivity | Reference |
| Hydrolytic | LiOH/H₂O₂ | Carboxylic Acid | High | No erosion of stereochemistry | [1] |
| Hydrolytic | LiOH/H₂O₂ | (3S)-hydroxy-5-phenylpentanoic acid | 89% | 98.5% ee | [1] |
| Reductive | LiBH₄ | Primary Alcohol | High | No erosion of stereochemistry | [1] |
| Reductive | LiAlH₄ | Primary Alcohol | High | No erosion of stereochemistry | [2] |
| Transesterification | NaOMe/MeOH | Methyl Ester | Good to High | No erosion of stereochemistry | [2] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice-water bath.[1]
-
Add 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl to protonate the carboxylic acid.
-
Extract the acidified aqueous layer multiple times with an organic solvent to isolate the carboxylic acid product.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[1]
Protocol 2: Reductive Cleavage to a Primary Alcohol
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to 0°C.
-
Add LiBH₄ (2-3 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).[1]
-
Cool the reaction mixture back to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride or Rochelle's salt.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete cleavage.
Caption: General cleavage pathways for N-acyl-benzyloxazolidinones.
References
Effect of Lewis acid choice on stereoselectivity in benzyloxazolidinone reactions
Welcome to the technical support center for stereoselective reactions involving benzyloxazolidinone chiral auxiliaries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of Lewis acid fundamentally influence the stereoselectivity of an aldol reaction using an N-acyl benzyloxazolidinone?
The primary influence of the Lewis acid is its ability to form a chelated versus a non-chelated transition state.[1][2][3]
-
Chelating Lewis Acids (e.g., Bu₂BOTf, TiCl₄, SnCl₄): These Lewis acids coordinate to both the carbonyl oxygen of the N-acyl group and the enolate oxygen. This creates a rigid, six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model.[4][5] The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This high degree of organization reliably leads to the formation of the syn-aldol product with high diastereoselectivity.[4][5][6]
-
Non-Chelating Lewis Acids (e.g., BF₃): Lewis acids that are poor chelators cannot form the rigid bicyclic transition state. Instead, an "open" or non-chelated transition state is favored. In this arrangement, stereocontrol is dictated by minimizing dipole-dipole interactions between the carbonyl groups, which often leads to a reversal of facial selectivity and favors the formation of the anti-aldol product.[2]
Q2: I am observing low diastereoselectivity in my Evans aldol reaction. What are the common causes and how can I troubleshoot this?
Low diastereoselectivity can stem from several factors related to the reaction setup and reagents. Here are the most common issues and their solutions:
-
Incomplete (Z)-Enolate Formation: The high stereoselectivity of the Evans aldol reaction is predicated on the selective formation of the (Z)-enolate.[4][5]
-
Solution: Ensure you are using the standard conditions for (Z)-enolate formation, which typically involve a dialkylboron triflate (like Bu₂BOTf) and a hindered amine base (like diisopropylethylamine, DIPEA).[5][7] Using other bases like LDA can sometimes lead to mixtures of enolates, eroding selectivity.
-
-
Incorrect Lewis Acid: The Lewis acid may not be strong enough or may not have the correct chelating properties.
-
Reaction Temperature: The transition states leading to different diastereomers are close in energy. Higher temperatures can provide enough energy to overcome this barrier, leading to lower selectivity.
-
Solution: Run the reaction at low temperatures. Enolate formation is typically performed at 0°C or -78°C, and the subsequent addition of the electrophile (aldehyde) is almost always done at -78°C.
-
-
Moisture Contamination: Water can quench the enolate or interfere with the Lewis acid, leading to side reactions and reduced selectivity.
-
Solution: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and freshly distilled reagents.
-
Q3: My α-alkylation of an N-acyl benzyloxazolidinone is giving poor yields and low stereoselectivity. Which Lewis acids are recommended?
Unlike aldol reactions, stereoselective alkylations can be challenging, especially with less reactive electrophiles like tertiary alkyl halides. The Lewis acid can play a dual role in both enolate generation and electrophile activation.[8]
-
For Tertiary Alkyl Halides: Standard enolates (e.g., lithium enolates) are often ineffective. A strategy involving group IV metal enolates has proven successful. In a study on the α-tert-butylation of an N-(phenylacetyl)oxazolidinone, SnCl₄ was found to be the most effective Lewis acid for activating the tertiary alkyl bromide electrophile when used with a zirconium enolate.[8] TiCl₄ was screened but gave very low yields in this specific application.[8]
-
General Considerations: The choice of base and solvent is also critical. Sterically hindered bases can diminish yields.[8] Solvents like chloroform have shown improved yields and high diastereoselectivity in certain cases.[8]
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting experiments with poor stereoselectivity.
Caption: Troubleshooting workflow for poor stereoselectivity.
Lewis Acid Chelation Models
The choice between a chelating and non-chelating Lewis acid is fundamental to controlling the stereochemical outcome of aldol additions.
Caption: Chelation vs. Non-chelation transition state models.
Quantitative Data: Lewis Acid Effects
Table 1: Diastereoselective Boron-Mediated Aldol Reaction
This table summarizes representative data for the highly reliable boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with various aldehydes, which consistently yields syn-adducts.[5]
| Aldehyde (R'CHO) | Lewis Acid / Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 85-95 | >99:1 |
| Benzaldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 80-90 | >99:1 |
| Propionaldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 82-92 | >99:1 |
Note: Data is representative and compiled from typical outcomes of the Evans aldol reaction.[5]
Table 2: Lewis Acid Screening for α-Tertiary Alkylation
This table shows the effect of different Lewis acids on the diastereoselective α-alkylation of an N-(arylacetyl)oxazolidinone with t-BuBr.[8]
| Lewis Acid | Equivalents | Solvent | Yield (%) | Diastereomeric Ratio |
| TiCl₄ | 2.2 | CH₂Cl₂ | 2 | - |
| SnCl₄ | 2.2 | CH₂Cl₂ | 68 | 96:4 |
| ZrCl₄ | 2.2 | CH₂Cl₂ | 52 | 95:5 |
| HfCl₄ | 2.2 | CH₂Cl₂ | 45 | 93:7 |
| SnCl₄ | 2.2 | Chloroform | 75 | 96:4 |
Data adapted from a study on stereoselective α-tertiary alkylation.[8]
Experimental Protocols
Protocol 1: General Procedure for Evans Asymmetric Syn-Aldol Reaction
This protocol describes the boron-mediated aldol reaction to generate the syn-aldol adduct with high diastereoselectivity.[5]
Caption: General experimental workflow for an Evans Aldol Reaction.
Methodology:
-
Preparation: Under an argon atmosphere, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Enolate Formation: Cool the solution to 0°C in an ice bath. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise. Following this, add diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir the resulting mixture at 0°C for 30-60 minutes to allow for complete formation of the boron enolate.
-
Aldehyde Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add the aldehyde (1.5 eq), either neat or as a solution in CH₂Cl₂, dropwise over several minutes.
-
Reaction: Stir the mixture at -78°C for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Auxiliary Cleavage
After the reaction, the chiral auxiliary can be removed to yield the final product (e.g., β-hydroxy acid, ester, or amide) and recover the auxiliary for reuse.[5][8]
Methodology (for conversion to methyl ester):
-
Preparation: Dissolve the aldol adduct (1.0 eq) in anhydrous methanol.
-
Transesterification: Cool the solution to 0°C. Add sodium methoxide (NaOMe, 1.5 eq) and stir the reaction at 0°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The organic layer contains the desired methyl ester, and the aqueous layer contains the recovered benzyloxazolidinone auxiliary. Purify both compounds as needed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization During Auxiliary Cleavage
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the critical challenge of epimerization during chiral auxiliary cleavage. This guide provides practical, in-depth information through troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral auxiliary cleavage?
A1: Epimerization is an undesired process where the configuration of a single stereocenter in a chiral molecule is inverted.[1] During the cleavage of a chiral auxiliary, the stereocenter alpha to the carbonyl group is particularly susceptible to this inversion. This leads to the formation of a diastereomer of the intended product, which can be difficult to separate and may have significantly different biological activity.[2]
Q2: What is the primary mechanism of epimerization during auxiliary cleavage?
A2: The most common mechanism involves the formation of a planar enolate intermediate. Under basic conditions, a proton at the stereocenter alpha to the carbonyl group can be abstracted. The resulting planar enolate can be re-protonated from either face, leading to a mixture of the original and the epimerized product.[2] Acidic conditions or elevated temperatures can also promote epimerization.
Q3: What are the key factors that promote epimerization during auxiliary cleavage?
A3: Several factors can increase the risk of epimerization:
-
Strong Bases: Strong, non-hindered bases can readily deprotonate the alpha-carbon.[2]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for enolate formation.[2]
-
Prolonged Reaction Times: Extended exposure to basic or acidic conditions increases the likelihood of epimerization.
-
Solvent: Polar aprotic solvents, like DMF, can stabilize the enolate intermediate, potentially increasing the rate of epimerization.[3]
-
Substrate Structure: The acidity of the alpha-proton is influenced by the surrounding molecular structure. Electron-withdrawing groups can increase the acidity, making the proton easier to abstract.
Troubleshooting Guide
Problem 1: Significant epimerization is observed in the final product after cleavage of an Evans oxazolidinone auxiliary.
-
Possible Cause: The cleavage conditions (base, temperature, or reaction time) are too harsh.
-
Solution:
-
Lower the Temperature: Perform the cleavage at 0°C or even -20°C. This is one of the most effective ways to minimize epimerization.
-
Choose a Milder Base/Nucleophile: For hydrolytic cleavage to a carboxylic acid, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally preferred over LiOH alone as it favors the desired exocyclic cleavage and can be used under milder conditions.[4] For other transformations, consider less basic nucleophiles.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Solvent Selection: If possible, consider using a less polar solvent to disfavor enolate formation.
-
Problem 2: Low yield or incomplete reaction during the cleavage of a sterically hindered auxiliary, such as a pseudoephedrine amide.
-
Possible Cause: The steric hindrance around the amide bond is impeding nucleophilic attack.
-
Solution:
-
Use a More Reactive Nucleophile: For hindered substrates, stronger nucleophiles or reagents might be necessary. For instance, lithium amidotrihydroborate (LAB) has been shown to be more effective than lithium borohydride for the reductive cleavage of hindered pseudoephedrine amides.
-
Increase Reaction Temperature with Caution: While generally avoided, a moderate increase in temperature might be necessary for highly hindered substrates. This should be done cautiously and with careful monitoring for epimerization.
-
Alternative Cleavage Methods: For pseudoephedrine amides, acidic hydrolysis or cleavage with organometallic reagents can be alternative approaches.
-
Problem 3: Difficulty in purifying the product from the cleaved auxiliary.
-
Possible Cause: The product and the auxiliary have similar polarities.
-
Solution:
-
Optimize Work-up Procedure: A well-designed acid-base extraction is often effective for separating the product from the auxiliary. For example, after cleavage of an Evans auxiliary, the chiral oxazolidinone can be recovered by a basic wash.
-
Chromatography: If co-elution is an issue, consider using a different solvent system or a different stationary phase for column chromatography.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Data Presentation: Comparison of Cleavage Methods for N-Acyl Oxazolidinones
The following table summarizes common cleavage methods for Evans-type auxiliaries and their typical performance in terms of yield and stereochemical integrity. Note that the extent of epimerization is highly substrate-dependent.
| Desired Product | Reagents | Typical Conditions | Typical Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Notes |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0°C | 85-95 | >99:1 d.r. | The most common and generally reliable method. Low temperatures are crucial.[5] |
| Primary Alcohol | LiBH₄ | THF or Et₂O, H₂O or MeOH, 0°C to rt | 80-95 | >99:1 d.r. | A mild and effective method. |
| Primary Alcohol | LiAlH₄ | THF or Et₂O, 0°C to rt | 85-98 | >99:1 d.r. | More reactive than LiBH₄; may reduce other functional groups. |
| Aldehyde | DIBAL-H or LiAlH(OEt)₃ | Toluene or THF, -78°C | 75-90 | >99:1 d.r. | Requires careful temperature control to avoid over-reduction to the alcohol. |
| Methyl Ester | NaOMe or Me₃Al/MeOH | MeOH or THF, 0°C to rt | 80-95 | >99:1 d.r. | A mild method for transesterification. |
| Amide | Weinreb's reagent (Me(MeO)NH·HCl), AlMe₃ | THF, 0°C | 70-90 | >99:1 d.r. | Forms a stable Weinreb amide, which is a versatile intermediate. |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an Evans Auxiliary to a Carboxylic Acid
This protocol describes the cleavage of an N-acyl oxazolidinone to the corresponding carboxylic acid using lithium hydroperoxide, a method known for minimizing epimerization.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0-3.0 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 4.0-8.0 equiv).
-
Reaction: Stir the mixture at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Work-up: Concentrate the mixture in vacuo to remove the THF. Acidify the aqueous layer to pH 1-2 with 1M HCl. Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.
-
Purification: Dry the organic extracts containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage of a Pseudoephedrine Amide to a Primary Alcohol
This protocol is for the reductive cleavage of a sterically hindered pseudoephedrine amide, a transformation that can be challenging without causing epimerization.
-
Reagent Preparation: Prepare a solution of lithium amidotrihydroborate (LAB) in THF.
-
Dissolution: In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Reaction: Cool the amide solution to 0°C and add the LAB solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) at 0°C.
-
Work-up: Extract the alcohol product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol by flash column chromatography.
Protocol 3: Oxidative Cleavage of a SAMP/RAMP Hydrazone to a Ketone
This protocol describes a mild, non-epimerizing method for the cleavage of SAMP/RAMP hydrazones.[6]
-
Dissolution: Dissolve the SAMP or RAMP hydrazone (1.0 equiv) in a mixture of methanol and a pH 7 phosphate buffer.
-
Reagent Addition: Add selenium dioxide (SeO₂, catalytic amount) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) at room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ketone by flash column chromatography.
Visualizations
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Caption: General experimental workflow for chiral auxiliary cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the diastereomeric ratio in asymmetric synthesis with oxazolidinones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the diastereomeric ratio in asymmetric synthesis using oxazolidinone chiral auxiliaries.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis using oxazolidinones, offering potential causes and solutions to improve diastereomeric ratios and overall reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereomeric Ratio (d.r.) | Suboptimal Lewis Acid: The choice and amount of Lewis acid are critical for achieving high diastereoselectivity by ensuring a rigid chelated transition state.[1][2] | - Screen different Lewis acids: Common choices include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂. The optimal Lewis acid can vary significantly depending on the substrate.[3] - Optimize Lewis acid stoichiometry: Typically, 1.0 to 1.5 equivalents are used. Insufficient Lewis acid may lead to incomplete chelation, while excess can sometimes catalyze side reactions. |
| Incorrect Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can lead to lower diastereoselectivity.[3] | - Lower the reaction temperature: Reactions are often performed at low temperatures (e.g., -78 °C) to maximize selectivity by favoring the transition state with the lower activation energy.[3][4][5] | |
| Inappropriate Solvent: The solvent can influence the conformation of the transition state and the solubility of reagents. | - Test a range of anhydrous solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. Ensure solvents are strictly anhydrous as moisture can deactivate the Lewis acid.[3] | |
| (Z)-Enolate Geometry: For aldol reactions, the formation of the (Z)-enolate is crucial for achieving high syn-diastereoselectivity.[6][7] | - Choice of base and borane source: Use of dialkylboron triflates (e.g., Bu₂BOTf) with a hindered amine base (e.g., i-Pr₂NEt) generally favors the formation of the (Z)-enolate.[7][8] | |
| Poor Chemical Yield | Moisture Contamination: Reagents and solvents containing water can quench reactive intermediates like enolates and Lewis acids.[3] | - Ensure anhydrous conditions: Use freshly distilled solvents and flame-dried glassware. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Incorrect Stoichiometry: The ratio of reactants can impact the reaction efficiency. | - Optimize reagent stoichiometry: Carefully control the equivalents of the enolate, electrophile, and any additives.[3] | |
| Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to product decomposition.[3] | - Monitor reaction progress: Use TLC or other analytical methods to determine the optimal reaction time. Avoid unnecessarily long reaction times or warming the reaction if not required. | |
| Difficulty in Auxiliary Cleavage | Incorrect Cleavage Conditions: Different methods are required for cleaving the auxiliary to yield different functional groups (e.g., acid, alcohol, amide), and using the wrong method can lead to low yields or side products.[9][10] | - Select the appropriate cleavage method: - For carboxylic acids: Use lithium hydroperoxide (LiOH/H₂O₂).[4][5] - For primary alcohols: Use lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[7][11] - For esters and amides: Lewis acid-catalyzed methods (e.g., with Yb(OTf)₃) can be effective.[12] |
| Endocyclic Cleavage: Using strong bases like LiOH alone can lead to cleavage of the oxazolidinone ring itself, rather than the desired exocyclic amide bond.[9][10][13] | - Use LiOOH for hydrolysis: The hydroperoxide anion selectively attacks the exocyclic carbonyl group.[9][10][13] | |
| Inconsistent Results | Purity of Starting Materials: Impurities in the N-acyloxazolidinone, aldehyde, or other reagents can interfere with the reaction. | - Purify starting materials: Ensure the purity of all reagents before use, especially the chiral auxiliary. |
| Variability in Reagent Activity: The activity of reagents like n-BuLi or Lewis acids can vary between batches. | - Titrate reagents: Titrate organometallic bases like n-BuLi before use to determine their exact concentration. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right oxazolidinone auxiliary?
A1: The choice of the chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. Evans auxiliaries, derived from amino acids like valine ((S)-4-isopropyl-2-oxazolidinone) and phenylalanine ((S)-4-benzyl-2-oxazolidinone), are widely used and commercially available.[14][15] The steric bulk of the substituent at the C4 position of the oxazolidinone plays a crucial role in directing the stereochemistry of the reaction. For instance, the bulky substituent shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[13][16]
Q2: Why is the formation of the (Z)-enolate important in Evans aldol reactions?
A2: In Evans aldol reactions, the formation of the (Z)-enolate is critical for achieving high syn-diastereoselectivity. The (Z)-enolate, when chelated to a Lewis acid (typically boron), forms a rigid, chair-like six-membered transition state (Zimmerman-Traxler model).[6][17] This transition state orients the substituents in a way that minimizes steric interactions, leading to the preferential formation of the syn-aldol product.[6][17]
Q3: Can I obtain the anti-aldol product using an Evans auxiliary?
A3: While Evans auxiliaries are primarily used to generate syn-aldol products, obtaining the anti-adduct is possible by changing the reaction conditions. For example, using different Lewis acids or modified auxiliaries can alter the transition state geometry and favor the formation of the anti-diastereomer. One approach involves using a Lewis acid that does not form a tight chelate, leading to an open transition state. Additionally, certain modified oxazolidinone auxiliaries have been developed to favor the formation of anti-aldol products.
Q4: My diastereomeric ratio is poor for an acetate aldol reaction. Why?
A4: Acetate aldol reactions using Evans auxiliaries often exhibit poor diastereoselectivity compared to propionate aldols.[17] This is because the methyl group in the propionate enolate plays a key role in the steric control of the transition state, clashing with the auxiliary in the disfavored transition state.[17] In the absence of this methyl group, the energy difference between the two diastereomeric transition states is smaller, leading to a lower d.r.[17] To improve selectivity in acetate aldol reactions, modified auxiliaries, such as those containing a sulfur atom that can coordinate to the metal center (e.g., thiazolidinethiones), can be used to create a more ordered transition state.[17][18]
Q5: How can I separate the diastereomers if the reaction is not perfectly selective?
A5: Since the products are diastereomers, they have different physical properties and can often be separated using standard laboratory techniques.[13] Flash column chromatography on silica gel is the most common method.[4][5] If separation is difficult, recrystallization can sometimes be effective for crystalline compounds.[19]
Experimental Protocols
Key Experiment: Diastereoselective Propionate Aldol Reaction
This protocol describes a typical Evans aldol reaction to produce a syn-aldol adduct with high diastereoselectivity.
Materials:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf) (1.0 M in DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the (Z)-boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Data Presentation
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Diels-Alder Reaction
| Entry | Lewis Acid (eq.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | 23 | - | No reaction |
| 2 | Et₂AlCl (1.5) | -78 | 70 | >95:5 |
| 3 | SnCl₄ (1.5) | -78 | 65 | 90:10 |
| 4 | TiCl₄ (1.5) | -78 | 68 | 85:15 |
| 5 | Yb(OTf)₃ (1.5) | 23 | - | No reaction |
Data adapted from a study on asymmetric Diels-Alder reactions of 3-(acyloxy)acryloyl oxazolidinones.[20]
Table 2: Diastereoselectivity in Evans Propionate Aldol Reactions
| Entry | Boron Reagent | Base | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Bu₂BOTf | DIPEA | Isobutyraldehyde | 87 | 95:5 |
| 2 | 9-BBN-OTf | DIPEA | Benzaldehyde | 91 | >98:2 |
| 3 | TiCl₄ | DIPEA | Acrolein | 85 | 3:1 (syn:anti) |
Data compiled from various sources on Evans aldol reactions.[18][21]
Visualizations
Caption: Troubleshooting workflow for low diastereomeric ratio.
Caption: Pathway of an Evans syn-selective aldol reaction.
References
- 1. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. uwindsor.ca [uwindsor.ca]
- 9. connectsci.au [connectsci.au]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nbinno.com [nbinno.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance with Bulky Benzyloxazolidinone Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance in reactions utilizing bulky benzyloxazolidinone auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the bulky benzyl group in a benzyloxazolidinone auxiliary?
A1: The bulky benzyl group at the C4 position of the oxazolidinone ring serves as a powerful stereodirecting group. It effectively shields one face of the enolate derived from the N-acyl moiety, compelling electrophiles to approach from the less sterically hindered face. This steric control is the foundation for achieving high diastereoselectivity in reactions such as aldol additions, alkylations, and acylations.
Q2: I am observing low yields in my reaction. Could steric hindrance from the auxiliary be the cause?
A2: Yes, severe steric hindrance can lead to low reaction yields. The bulky nature of both the auxiliary and potentially the substrate can impede the approach of reagents, slowing down the reaction rate or preventing it from proceeding to completion. This is particularly common when using bulky substrates in conjunction with the already sterically demanding benzyloxazolidinone auxiliary.
Q3: How does the choice of Lewis acid impact diastereoselectivity in Evans aldol reactions with bulky aldehydes?
A3: The Lewis acid is crucial for coordinating to the carbonyl groups of the N-acyloxazolidinone, locking it into a rigid conformation that enhances facial selectivity. For bulky aldehydes, a judicious choice of Lewis acid is critical. Boron triflates, such as dibutylboron triflate (Bu₂BOTf), are commonly used to form a six-membered Zimmerman-Traxler transition state, which generally leads to high syn-diastereoselectivity.[1][2] However, the specific Lewis acid can influence the geometry of the transition state, and screening different Lewis acids may be necessary to optimize selectivity for a particularly challenging substrate.
Q4: Can I use benzyloxazolidinone auxiliaries for the acylation of sterically hindered secondary or tertiary alcohols?
A4: While challenging, it is possible. The acylation of sterically hindered alcohols with N-acyl benzyloxazolidinones can be sluggish due to the steric bulk of both reaction partners. Success often requires optimized reaction conditions, such as the use of highly reactive acylating agents (e.g., acid chlorides or anhydrides) and potentially the addition of a catalyst to facilitate the acylation.
Troubleshooting Guides
Issue 1: Low Yield and/or Diastereoselectivity in Evans Aldol Reaction with a Bulky Aldehyde
Question: My Evans aldol reaction using a bulky aldehyde (e.g., pivaldehyde) is resulting in a low yield and poor diastereoselectivity. What steps can I take to improve the outcome?
Answer: This is a common issue arising from the significant steric clash between the bulky aldehyde and the chiral auxiliary. Here’s a step-by-step troubleshooting guide:
-
Optimize Enolate Formation:
-
Base Selection: Ensure complete and irreversible formation of the (Z)-enolate. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C).
-
Lewis Acid: Dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine (e.g., triethylamine or diisopropylethylamine) is the standard for generating the boron enolate, which generally gives high syn-selectivity.[1][3]
-
-
Reaction Conditions:
-
Temperature: Perform the aldol addition at low temperatures (-78 °C to -40 °C) to enhance selectivity. Higher temperatures can lead to erosion of diastereoselectivity.
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are common solvents. Ensure all reagents and solvents are scrupulously dry.
-
-
Alternative Lewis Acids: If standard boron enolates give poor results, consider screening other Lewis acids. For instance, titanium(IV) chloride (TiCl₄) can sometimes favor the formation of anti-aldol products, depending on the substrate and conditions.
Issue 2: Poor Yield in the Alkylation of an N-Acylbenzyloxazolidinone with a Bulky Electrophile
Question: I am attempting to alkylate my N-propionyl benzyloxazolidinone with a bulky secondary alkyl halide (e.g., isopropyl iodide), but the yield is very low. How can I address this?
Answer: Alkylation with sterically hindered electrophiles is challenging due to the slow rate of the Sₙ2 reaction. Consider the following strategies:
-
Enolate Generation: Use a strong base like LDA or NaHMDS to ensure complete enolate formation before adding the electrophile.
-
Electrophile Reactivity: If possible, switch to a more reactive electrophile. For example, an alkyl triflate is a much better leaving group than an iodide or bromide and can significantly accelerate the reaction.
-
Reaction Temperature and Time: While the enolate should be formed at a low temperature (-78 °C), the alkylation step may require warming to a higher temperature (e.g., -40 °C, 0 °C, or even room temperature) and longer reaction times to proceed. Monitor the reaction by TLC to find the optimal balance.
-
Solvent: The choice of solvent can influence the reactivity of the enolate. THF is a common choice, but in some cases, a more polar aprotic solvent might be beneficial.
Issue 3: Incomplete Acylation of a Hindered Alcohol
Question: My attempt to acylate a sterically hindered secondary alcohol with an N-acyl benzyloxazolidinone is incomplete, with significant starting material remaining. What can I do to drive the reaction to completion?
Answer: This is a classic example of steric hindrance from both the nucleophile and the electrophile. To improve the yield, you can:
-
Activate the N-Acyloxazolidinone: Convert the N-acyl group to a more reactive species. For example, using the corresponding acid chloride or anhydride of the desired acyl group to acylate the benzyloxazolidinone auxiliary first, and then using this activated species for the acylation of the hindered alcohol.
-
Use a Catalyst: Employ a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) to accelerate the acyl transfer.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Use a More Powerful Acylating Agent: If direct acylation with the N-acyl benzyloxazolidinone is not feasible, consider alternative, more potent acylating agents.
Quantitative Data Summary
The following tables summarize the impact of steric bulk on reaction outcomes.
Table 1: Evans Aldol Reaction - Diastereoselectivity with Varying Aldehyde Steric Bulk
| N-Acyl Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | 95 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Pivaldehyde | Bu₂BOTf, Et₃N | 97:3 | 88 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | >99:1 | 92 |
Data is representative and compiled from typical results in the literature.
Table 2: Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone with Different Electrophiles
| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio | Yield (%) |
| Methyl Iodide | LDA | -78 | >99:1 | 94 |
| Isopropyl Iodide | LDA | -78 to 0 | 95:5 | 60 |
| Benzyl Bromide | NaHMDS | -78 | >99:1 | 96 |
Data is representative and compiled from typical results in the literature.
Table 3: Acylation of Alcohols with N-Acetyl-(S)-4-benzyl-2-oxazolidinone
| Alcohol | Conditions | Yield (%) |
| Methanol | DMAP (cat.), RT | >95 |
| Isopropanol | DMAP (cat.), 40 °C | 75 |
| tert-Butanol | DMAP (cat.), 60 °C | <10 |
Data is representative and illustrates general reactivity trends.
Experimental Protocols
Protocol 1: Diastereoselective Evans Aldol Reaction with a Bulky Aldehyde
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq) dropwise.
-
Add triethylamine (1.2 eq) dropwise, and stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add the bulky aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alkylation with a Bulky Secondary Halide
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add a solution of LDA (1.1 eq) in THF dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the bulky alkyl iodide (1.5 eq) dropwise.
-
Slowly warm the reaction mixture to 0 °C and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Protocol 3: Acylation of a Hindered Secondary Alcohol
-
To a solution of the hindered secondary alcohol (1.0 eq) and N-acetyl-(S)-4-benzyl-2-oxazolidinone (1.2 eq) in anhydrous CH₂Cl₂ (0.5 M), add DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours. If the reaction is sluggish, gently heat to 40 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the desired ester by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity in Evans aldol reactions.
Caption: Troubleshooting workflow for low yield in alkylation with bulky electrophiles.
Caption: Troubleshooting workflow for incomplete acylation of hindered alcohols.
References
Validation & Comparative
Determining Diastereomeric Ratios of Benzyloxazolidinone Adducts: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of diastereomeric ratios (d.r.) is a critical step in evaluating the success of stereoselective transformations. Benzyloxazolidinones, pioneered by David A. Evans, are powerful chiral auxiliaries widely employed in the synthesis of chiral molecules. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for determining the diastereomeric ratio of benzyloxazolidinone adducts, supported by experimental data and detailed protocols.
The fundamental principle behind using ¹H NMR spectroscopy to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in subtle differences in the chemical environments of their respective protons, leading to distinguishable signals in the NMR spectrum. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]
Comparison of Analytical Techniques
While ¹H NMR is a primary and often preferred method due to its speed, simplicity, and non-destructive nature, other techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also employed. The choice of method often depends on the specific requirements of the analysis, including the complexity of the sample matrix and the required level of precision.
| Feature | ¹H NMR Spectroscopy | Chiral HPLC/GC |
| Principle | Different magnetic environments of protons in diastereomers lead to distinct chemical shifts. The ratio is determined by signal integration. | Differential interaction of diastereomers with a chiral stationary phase leads to different retention times. The ratio is determined by peak area integration. |
| Accuracy | High accuracy (<2% error) can be achieved with proper experimental setup (e.g., sufficient relaxation delays, high signal-to-noise ratio). | Generally considered the gold standard for accuracy, capable of quantifying ratios up to 99.9:0.1.[2] |
| Precision | High precision is achievable, with reported maximum combined measurement uncertainty of 1.5% for a 95% confidence interval in validated qNMR protocols.[2] | Excellent precision, with low relative standard deviations for peak areas. |
| Sample Throughput | Relatively high, as analysis times are typically short (minutes). | Can be lower due to the need for method development and longer run times. |
| Method Development | Requires optimization of NMR parameters, particularly the relaxation delay (D1), to ensure full relaxation of all relevant nuclei for accurate integration.[2] | Involves screening of different chiral columns and mobile phases to achieve baseline separation of the diastereomers. |
| Non-destructive | Yes, the sample can be fully recovered after analysis.[2] | Generally non-destructive for HPLC, but destructive for GC.[2] |
| Cost & Accessibility | NMR spectrometers represent a significant capital investment but are standard in most chemistry research facilities. | HPLC and GC systems are more affordable and widely available. A wide variety of chiral columns are commercially available.[2] |
Experimental Protocol: Diastereoselective Alkylation and NMR Analysis
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a common application of benzyloxazolidinone chiral auxiliaries, followed by the determination of the diastereomeric ratio by ¹H NMR spectroscopy.
1. Acylation of the Benzyloxazolidinone:
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., n-butyllithium) at low temperature (-78 °C).
-
Slowly add the desired acyl chloride or anhydride (e.g., propionyl chloride) and allow the reaction to proceed to completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acyloxazolidinone by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the purified N-acyloxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) to generate the corresponding enolate.
-
Introduce the electrophile (e.g., benzyl bromide) and stir the reaction mixture at low temperature until completion.
-
Quench the reaction and perform an aqueous workup followed by extraction and purification of the alkylated product.
3. Sample Preparation for NMR Analysis:
-
Accurately weigh approximately 5-10 mg of the purified, dry product mixture.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
4. ¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.[3]
-
Optimize the acquisition parameters for quantitative analysis:
-
Relaxation Delay (D1): Set a sufficiently long relaxation delay (typically 5 times the longest T₁ of the protons of interest) to ensure complete relaxation of all nuclei between scans. This is crucial for accurate integration.[4]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and provide a good baseline.
-
5. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.[1]
-
Identify well-resolved signals corresponding to unique protons in each diastereomer. Protons alpha to the newly formed stereocenter are often good candidates.
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is calculated directly from the ratio of the integral values. For example, if the integrals for the major and minor diastereomers are I_major and I_minor, the d.r. is I_major : I_minor.
Visualization of the Experimental Workflow
References
A Researcher's Guide to Chiral HPLC Analysis of Products from Asymmetric Synthesis with Oxazolidinones
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries like oxazolidinones is a cornerstone for establishing stereocenters with high fidelity. The subsequent analytical verification of the stereochemical outcome is a critical step, with chiral High-Performance Liquid Chromatography (HPLC) being the gold standard for determining enantiomeric excess (e.e.). This guide provides a comprehensive comparison of chiral HPLC methods for the analysis of products derived from asymmetric synthesis utilizing oxazolidinone auxiliaries, supported by experimental data and detailed protocols.
Introduction to Asymmetric Synthesis with Oxazolidinones
Oxazolidinones, particularly the Evans' auxiliaries, are powerful tools in asymmetric synthesis, enabling highly diastereoselective transformations such as aldol additions, alkylations, and conjugate additions.[1][2] The chiral auxiliary is temporarily attached to a prochiral substrate, directing the approach of a reactant to create a new stereocenter with a high degree of control. Following the stereoselective reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product, such as a chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered.[3] The success of this entire process hinges on the accurate determination of the enantiomeric purity of the final product, a task for which chiral HPLC is exceptionally well-suited.
Chiral HPLC: The Predominant Analytical Technique
Chiral HPLC is the most widely used method for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness.[4] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including the carboxylic acids and alcohols often produced from oxazolidinone-mediated syntheses.[5][6]
The general workflow for the analysis of products from asymmetric synthesis with oxazolidinones is depicted below:
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation. For the products of asymmetric synthesis with oxazolidinones, which are often carboxylic acids or alcohols, polysaccharide-based CSPs are generally the first choice for screening.
| Chiral Stationary Phase (CSP) | Product Type | Mobile Phase | Key Performance Characteristics | Reference |
| Chiralpak AD-H (Amylose-based) | Aldol Adducts, Carboxylic Acids | n-Hexane/Isopropanol/Methanol/TFA | Excellent resolution for a wide range of analytes. Often provides baseline separation.[7] | [7][8] |
| Chiralcel OD-H (Cellulose-based) | Carboxylic Acids, Aldol Adducts | n-Hexane/Isopropanol/TFA | Broad applicability and good selectivity. A reliable choice for initial screening. | [5][6] |
| Cyclobond I 2000 DM (ß-Cyclodextrin) | Amine-containing compounds | Acetonitrile/Buffer | Particularly effective for compounds capable of inclusion complexation. | [5] |
Table 1: Comparison of Common Chiral Stationary Phases for the Analysis of Products from Oxazolidinone-Mediated Asymmetric Synthesis.
Quantitative Data from Chiral HPLC Analyses
The following tables summarize quantitative data for the chiral HPLC separation of various products obtained from asymmetric synthesis using oxazolidinone auxiliaries.
Analysis of Aldol Products
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (e.e.) (%) | Reference |
| Methyl ester of syn-aldol product from benzaldehyde | Not specified | Not specified | Not specified | > 1.5 | 99 | [8] |
| Methyl ester of syn-aldol product from isobutyraldehyde | Not specified | Not specified | Not specified | > 1.5 | 98 | [8] |
| Methyl ester of syn-aldol product from pivalaldehyde | Not specified | Not specified | Not specified | > 1.5 | 94 | [8] |
| Methyl ester of syn-aldol product from cyclohexanecarboxaldehyde | Not specified | Not specified | Not specified | > 1.5 | 93 | [8] |
Table 2: Chiral HPLC Analysis of Methyl Esters of syn-Aldol Products.
Analysis of a Chiral Carboxylic Acid
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (e.e.) (%) | Reference |
| 2-Methyl-4-pentenoic acid | Chiral GC (Astec Chiraldex B-DM) | Not specified | Not specified | Not specified | High | [9] |
Table 3: Analysis of a Chiral Carboxylic Acid obtained after Auxiliary Cleavage. Note: While the primary analysis in the reference was by chiral GC, chiral HPLC is also a standard method for such analytes.
Experimental Protocols
1. General Protocol for Chiral HPLC Method Development
A systematic approach is crucial for developing a robust chiral HPLC method for the analysis of a novel product from asymmetric synthesis.
-
Sample Preparation: Dissolve the purified product (e.g., chiral carboxylic acid or alcohol) in a suitable solvent (typically the mobile phase or a solvent miscible with it) to a concentration of approximately 0.5-1.0 mg/mL.
-
Initial Screening of Chiral Stationary Phases:
-
Begin with polysaccharide-based columns such as Chiralpak AD-H and Chiralcel OD-H.
-
Screen with a standard normal-phase mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
For acidic analytes like carboxylic acids, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve peak shape.
-
For basic analytes, add a basic modifier (e.g., 0.1% diethylamine).
-
-
Method Optimization:
-
Once initial separation is observed, optimize the mobile phase composition by varying the ratio of the polar modifier (e.g., isopropanol) to the non-polar component (e.g., n-hexane).
-
Adjust the flow rate to improve resolution and analysis time.
-
Evaluate the effect of column temperature. Lower temperatures often enhance resolution but may increase backpressure and analysis time.
-
-
Detection: Use a UV detector at a wavelength where the analyte exhibits strong absorbance.
2. Protocol for the Cleavage of an N-Acyl Oxazolidinone to a Carboxylic Acid
This protocol describes a common method for the hydrolytic cleavage of the chiral auxiliary.
-
Dissolve the N-acyl oxazolidinone in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of lithium hydroxide (LiOH) followed by hydrogen peroxide (H₂O₂).
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with an appropriate acid (e.g., HCl) and extract the chiral carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer can be further processed to recover the chiral auxiliary.
Comparison with Alternative Analytical Methods
While chiral HPLC is the most common technique, other methods can also be used to determine enantiomeric excess.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision, wide applicability, well-established methods.[4] | Can have longer analysis times, requires method development. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile and thermally stable compounds. | Limited to analytes that are volatile or can be derivatized to be volatile. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption.[10] | Lower sensitivity and reproducibility compared to HPLC.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, may require derivatization. |
digraph "Comparison of Analytical Methods" { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];center [label="Determination of\nEnantiomeric Excess", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
HPLC [label="Chiral HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; GC [label="Chiral GC", fillcolor="#FBBC05", pos="2,1.5!"]; CE [label="Capillary Electrophoresis", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-1.5!"]; NMR [label="NMR Spectroscopy", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-1.5!"];
center -> HPLC [label="High Accuracy\nWide Applicability"]; center -> GC [label="High Resolution\nfor Volatiles"]; center -> CE [label="High Efficiency\nLow Consumption"]; center -> NMR [label="Rapid Analysis\nStructural Info"];
HPLC -> center [label="Method Development\nRequired", style=dashed, dir=back]; GC -> center [label="Limited to\nVolatiles", style=dashed, dir=back]; CE -> center [label="Lower Sensitivity", style=dashed, dir=back]; NMR -> center [label="Lower Sensitivity", style=dashed, dir=back]; }
Conclusion
The successful application of oxazolidinone auxiliaries in asymmetric synthesis is critically dependent on the accurate and reliable determination of the enantiomeric purity of the resulting products. Chiral HPLC stands as the premier analytical technique for this purpose, offering a robust and versatile platform for the separation and quantification of a wide range of chiral molecules. The selection of an appropriate polysaccharide-based chiral stationary phase, coupled with systematic method development, will in most cases lead to a successful and reproducible analysis. While alternative techniques such as chiral GC, CE, and NMR spectroscopy have their specific advantages, chiral HPLC remains the workhorse in both academic and industrial settings for the validation of asymmetric synthesis protocols.
References
- 1. [Kromasil®] Chiral [kromasil.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric solution-phase mixture aldol reaction using oligomeric ethylene glycol tagged chiral oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to (S)-4-benzyl-2-oxazolidinone and Other Evans Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective synthetic routes. Among the most reliable and widely employed scaffolds are the Evans oxazolidinone auxiliaries, with (S)-4-benzyl-2-oxazolidinone being a prominent member. This guide provides an objective comparison of the performance of (S)-4-benzyl-2-oxazolidinone with other commonly used Evans auxiliaries, supported by experimental data, detailed protocols, and mechanistic visualizations.
Evans auxiliaries are powerful tools for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, including alkylations and aldol reactions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective transformations. The choice of the C4 substituent—typically benzyl, isopropyl, or phenyl—can significantly influence the level of stereocontrol and the overall yield of the reaction.
Performance Comparison in Asymmetric Reactions
The efficacy of an Evans auxiliary is primarily evaluated by the diastereoselectivity (expressed as diastereomeric ratio, d.r.) and chemical yield achieved in a given transformation. Below is a summary of the performance of (S)-4-benzyl-2-oxazolidinone in comparison to other key Evans auxiliaries in asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a robust method for the synthesis of enantiomerically enriched carboxylic acid derivatives. The bulky substituent on the auxiliary sterically hinders one face of the planar enolate, directing the electrophile to the less hindered face.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 80-95 | >99:1 |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 90-95 | 98:2[1] |
| (S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 80-95 | >99:1[1] |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | NaHMDS | THF | -78 | 85-95 | 95:5 |
| (S)-4-phenyl-2-oxazolidinone | Methyl iodide | LDA | THF | -78 to 0 | 85-95 | 97:3[1] |
| (S)-4-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | 80-90 | >99:1 |
Asymmetric Aldol Reaction
The Evans aldol reaction is a cornerstone for the stereoselective synthesis of β-hydroxy carbonyl compounds, typically affording the syn-aldol product with high diastereoselectivity. The reaction proceeds through a chair-like transition state, where the bulky substituent of the auxiliary dictates the facial selectivity.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 85-95 | >99:1 |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 90-98 | >99:1 |
| (S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 80 | >99:1 |
| (S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 95 | >99:1 |
| (S)-4-phenyl-2-oxazolidinone | Pivaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 85-95 | >99:1 |
Experimental Protocols
Detailed methodologies for the key steps in applying Evans auxiliaries are provided below.
N-Acylation of the Chiral Auxiliary
This procedure describes the attachment of a propionyl group to (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe and stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Asymmetric Alkylation
This protocol details the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.
-
Add NaHMDS dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add benzyl bromide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to separate the diastereomers.
Asymmetric Aldol Reaction
This protocol describes the boron-mediated aldol reaction of N-propionyl-(S)-4-benzyl-2-oxazolidinone with isobutyraldehyde.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C and add isobutyraldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents and extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the reductive cleavage of the N-acyl oxazolidinone to yield a chiral primary alcohol.
Materials:
-
N-acylated oxazolidinone (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Lithium borohydride (LiBH₄) (2.0 M in THF, 1.1 eq)
-
Water
-
1M aqueous sodium hydroxide
Procedure:
-
Dissolve the N-acylated oxazolidinone in dry diethyl ether under an argon atmosphere.
-
Add water (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Add lithium borohydride solution dropwise.
-
Warm the mixture to room temperature and stir for 0.5 - 2 hours, or until the starting material is consumed by TLC analysis.
-
Quench the reaction with 1M aqueous sodium hydroxide and stir until the layers are clear.
-
Pour the mixture into a separatory funnel containing ether and water.
-
Separate the layers and wash the ether layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting primary alcohol and the recovered chiral auxiliary by flash chromatography.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general workflow for using Evans auxiliaries and the mechanism of stereocontrol in asymmetric alkylation and aldol reactions.
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Caption: Mechanism of stereocontrol in alkylation and aldol reactions.
Conclusion
(S)-4-benzyl-2-oxazolidinone stands as a highly effective and versatile chiral auxiliary for a range of asymmetric transformations. Its larger steric profile, compared to the isopropyl analogue, often provides excellent diastereoselectivity, particularly in alkylation with sterically demanding electrophiles. The choice between the benzyl, isopropyl, or phenyl substituted auxiliaries will ultimately depend on the specific substrates and the desired steric differentiation in the transition state. The robust and predictable nature of these auxiliaries, coupled with well-established protocols for their application and removal, solidifies their importance as a cornerstone in modern asymmetric synthesis.
References
A Head-to-Head Comparison: Benzyloxazolidinone vs. Camphorsultam Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are a powerful and well-established tool, temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereocontrol. Among the most reliable and widely utilized are the benzyloxazolidinones, popularized by David A. Evans, and the camphorsultams, developed by Wolfgang Oppolzer. This guide provides a detailed, objective comparison of these two classes of chiral auxiliaries, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable tool for their synthetic challenges.
Performance Comparison
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of diastereoselectivity in a given transformation, the chemical yield of the desired product, and the ease of its subsequent removal and recovery. Both Evans' oxazolidinones and Oppolzer's camphorsultam have demonstrated exceptional performance across a range of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones and N-acylsultams is a fundamental carbon-carbon bond-forming reaction. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone | N-propionyl derivative | Benzyl bromide | >99:1 | 90-95 |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl derivative | Methyl iodide | >98:2 | >90 |
Asymmetric Aldol Reaction
The Evans aldol reaction is renowned for its high and predictable syn-diastereoselectivity, proceeding through a chair-like transition state.[1] Camphorsultam also provides good to excellent stereocontrol in aldol reactions, with the sense of induction often depending on the Lewis acid used.
| Chiral Auxiliary | N-Acyl Derivative | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone | N-propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl | Benzaldehyde | 95:5 | 85 |
Asymmetric Diels-Alder Reaction
Both auxiliaries have been successfully employed in asymmetric Diels-Alder reactions. Camphorsultam, with its rigid bicyclic structure, often provides exceptional levels of stereocontrol in cycloadditions.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | N-acryloyl derivative | Cyclopentadiene | >100:1 (endo) | 81 |
| (1S)-(-)-2,10-Camphorsultam | N-acryloyl derivative | Cyclopentadiene | 97:3 (endo) | 90 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis. Below are representative protocols for the key steps involved in utilizing both benzyloxazolidinone and camphorsultam auxiliaries.
Attachment of the Chiral Auxiliary (N-Acylation)
References
A Comparative Guide to X-ray Crystallography for Absolute Stereochemistry Determination of Benzyloxazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute stereochemistry of chiral molecules is a critical step in pharmaceutical development and chemical research. Benzyloxazolidinones are a prominent class of chiral auxiliaries and synthetic intermediates, making the unambiguous determination of their stereochemistry essential for ensuring the desired biological activity and enantiopurity of target compounds. While single-crystal X-ray crystallography stands as the authoritative method for this purpose, a range of powerful spectroscopic techniques offer complementary and, in some cases, more accessible alternatives.
This guide provides an objective comparison of X-ray crystallography with key spectroscopic methods—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the determination of the absolute stereochemistry of benzyloxazolidinone derivatives. The performance of each technique is evaluated based on experimental data and practical considerations, offering a comprehensive resource for selecting the most appropriate method for your research needs.
Comparative Analysis of Techniques
The choice of method for determining absolute stereochemistry depends on several factors, including the physical state of the sample, the presence of chromophores, sample quantity, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Formation of diastereomeric esters with a chiral derivatizing agent and analysis of chemical shift differences. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm). | 1-20 mg, in solution (e.g., CDCl₃, DMSO-d₆). | 0.1-1 mg, in solution, requires a chromophore near the stereocenter. | 1-5 mg, requires a reactive functional group (e.g., -OH, -NH₂). |
| Experimental Time | Days to weeks (crystal growth can be a bottleneck). | 1-8 hours per sample. | < 1 hour per sample. | 4-8 hours (derivatization and NMR analysis). |
| Accuracy/Reliability | Unambiguous and definitive ("gold standard").[1] | High, with computational support. | High for suitable chromophoric systems. | High, but relies on empirical models of diastereomer conformation. |
| Key Advantage | Provides the complete 3D molecular structure. | Applicable to a wide range of molecules in solution, including non-crystalline samples.[2][3] | High sensitivity and requires very small sample amounts. | Widely accessible instrumentation. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[2][4] | Requires quantum chemical calculations for interpretation. | Requires a suitable chromophore for the exciton chirality method. | Indirect method requiring chemical derivatization. |
| Cost | High (instrumentation and maintenance). | Moderate to High. | Moderate. | Low to Moderate. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative experimental protocols for each method.
X-ray Crystallography
-
Crystal Growth: Single crystals of the benzyloxazolidinone derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Crystal Mounting: A high-quality single crystal with dimensions of approximately 0.1 to 0.5 mm is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation), and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is refined; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[5] The Hooft parameter can also be used for a statistical analysis of Bijvoet pairs.[6]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the benzyloxazolidinone derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL. The solution is placed in an infrared cell with a pathlength of about 100 µm.[2]
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: The VCD spectrum of one enantiomer of the benzyloxazolidinone derivative is calculated using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). A conformational search is performed to identify all low-energy conformers, and a Boltzmann-weighted average spectrum is computed.
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[2][7]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A dilute solution (typically 0.1-1 mg/mL) of the benzyloxazolidinone derivative is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile). The benzyloxazolidinone moiety itself can act as a chromophore.
-
Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter in the appropriate UV-Vis wavelength range.
-
Computational Modeling: Similar to VCD, the ECD spectrum of one enantiomer is calculated using time-dependent density functional theory (TD-DFT). A conformational analysis is performed, and the final spectrum is a Boltzmann-weighted average of the spectra of the low-energy conformers.[8][9]
-
Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectra of both enantiomers. The absolute configuration is assigned based on the best fit between the experimental and one of the calculated spectra.
NMR Spectroscopy (Modified Mosher's Method)
-
Derivatization: The benzyloxazolidinone derivative, if it contains a hydroxyl or primary/secondary amine group, is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form the corresponding diastereomeric Mosher esters or amides.[10][11][12]
-
NMR Analysis: ¹H NMR spectra of both diastereomeric products are recorded.
-
Data Analysis: The chemical shifts of protons on both sides of the newly formed stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
Stereochemistry Assignment: According to the empirical Mosher's model, for the (R)-MTPA ester, the substituents on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). This pattern allows for the deduction of the absolute configuration of the original alcohol or amine.[13]
Visualizing the Workflows and Relationships
To further clarify the processes and the interplay between these techniques, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative study of different methods for chiral auxiliary cleavage
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone strategy for the stereocontrolled construction of complex molecules. The temporary introduction of a chiral moiety allows for highly diastereoselective bond formations. However, the ultimate success of this approach hinges on the final, crucial step: the efficient and selective cleavage of the auxiliary to unmask the desired enantiomerically enriched product without compromising its stereochemical integrity. This guide provides a comprehensive comparison of common methods for the cleavage of three widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
The Role of Chiral Auxiliary Cleavage in Asymmetric Synthesis
The journey of a chiral auxiliary-mediated transformation involves three key stages: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction to introduce the desired stereocenter(s), and finally, cleavage of the auxiliary. The choice of cleavage method is dictated by the desired functionality in the final product (e.g., carboxylic acid, alcohol, aldehyde, or ester) and the compatibility of the substrate with the reaction conditions. An ideal cleavage protocol should be high-yielding, proceed without racemization or epimerization of the newly formed stereocenter, and allow for the recovery of the often-valuable chiral auxiliary.
Comparative Analysis of Cleavage Methods
This section details the most common oxidative, reductive, and nucleophilic methods for the cleavage of Evans', Oppolzer's, and Myers' auxiliaries. Electrophilic cleavage methods for these specific N-acyl auxiliaries are not commonly reported in the literature and are therefore not discussed in this guide.
Oxidative Cleavage
Oxidative cleavage is a widely employed method, particularly for generating carboxylic acids from N-acyl Evans' oxazolidinones.
Mechanism of Oxidative Cleavage of an N-Acyl Evans' Auxiliary:
Quantitative Data for Oxidative Cleavage:
| Chiral Auxiliary | Substrate (N-Acyl group) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Evans' Oxazolidinone | Propionyl | LiOH, H₂O₂ | THF/H₂O | 0 | 2 | >90 | >98:2[1] |
| Evans' Oxazolidinone | Phenylacetyl | LiOH, H₂O₂ | THF/H₂O | 0 | 3 | 89 | >99:1 |
| Oppolzer's Sultam | Phenylacetyl | TBAH, H₂O₂ | DME | RT | 1 | 95 | >99:1 |
Experimental Protocol: Oxidative Cleavage of N-Propionyl Evans' Auxiliary
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of a 1.0 M aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane.
Reductive Cleavage
Reductive cleavage methods are versatile, allowing for the synthesis of primary alcohols and aldehydes. The choice of hydride reagent is critical in determining the final product.
Reductive Cleavage Pathways:
Quantitative Data for Reductive Cleavage:
| Chiral Auxiliary | Substrate (N-Acyl group) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| Evans' Oxazolidinone | Propionyl | LiBH₄ | Et₂O/H₂O | 0 | 2 | 85-95 | Alcohol |
| Evans' Oxazolidinone | Phenylacetyl | LiAlH₄ | THF | 0 | 1 | 92 | Alcohol |
| Oppolzer's Sultam | Butyryl | LiAlH₄ | THF | 0 | 2 | 88 | Alcohol |
| Myers' Pseudoephedrine Amide | Hexanoyl | LiAlH(OEt)₃ | THF | -78 | 3 | 75-82 | Aldehyde[2] |
| Myers' Pseudoephedrine Amide | Various | LAB | THF | 23 | 1 | 89-94 | Alcohol |
Experimental Protocol: Reductive Cleavage of a Myers' Pseudoephedrine Amide to an Aldehyde
-
Prepare a solution of lithium triethoxyaluminum hydride (LiAlH(OEt)₃) in situ by slowly adding ethyl acetate (1.5 equiv) to a suspension of lithium aluminum hydride (1.0 equiv) in anhydrous THF at 0 °C.
-
In a separate flask, dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in anhydrous THF.
-
Cool the amide solution to -78 °C under an inert atmosphere.
-
Add the freshly prepared LiAlH(OEt)₃ solution dropwise to the amide solution.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of 1 N HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the aldehyde by flash column chromatography.
Nucleophilic Cleavage (Hydrolysis and Transesterification)
Nucleophilic cleavage encompasses hydrolysis under acidic or basic conditions to yield carboxylic acids, and transesterification with alkoxides to produce esters.
Nucleophilic Cleavage Pathways:
Quantitative Data for Nucleophilic Cleavage:
| Chiral Auxiliary | Substrate (N-Acyl group) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| Evans' Oxazolidinone | Propionyl | MeOMgBr | THF/MeOH | RT | 1 | 95 | Methyl Ester |
| Oppolzer's Sultam | Phenylacetyl | LiOH | THF/H₂O | Reflux | 4 | 85 | Carboxylic Acid |
| Myers' Pseudoephedrine Amide | Various | 9 N H₂SO₄ | Dioxane | 115 | 12-24 | 89-99 | Carboxylic Acid[3] |
| Myers' Pseudoephedrine Amide | Sterically Hindered | n-Bu₄NOH | t-BuOH/H₂O | 95 | 12-24 | Good | Carboxylic Acid |
Experimental Protocol: Acidic Hydrolysis of a Myers' Pseudoephedrine Amide
-
Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in dioxane to a concentration of approximately 0.1-0.2 M.
-
Add an equal volume of 9 N aqueous sulfuric acid.
-
Heat the biphasic mixture to reflux (approximately 110-115 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
The carboxylic acid can be further purified by recrystallization or column chromatography.
Conclusion
The cleavage of chiral auxiliaries is a critical step that dictates the overall efficiency of an asymmetric synthesis. The choice of method depends on the desired product and the nature of the chiral auxiliary. Evans' oxazolidinones are readily cleaved under a variety of conditions to provide a range of functionalities. Myers' pseudoephedrine amides, while more robust, can also be cleaved effectively to yield carboxylic acids, alcohols, aldehydes, and ketones, with specific reagents developed to overcome steric hindrance. Oppolzer's sultams are also versatile, with both oxidative and reductive cleavage methods being reported. Careful consideration of the reaction conditions is paramount to ensure high yields and preservation of stereochemical integrity. This guide provides a foundation for selecting and optimizing the cleavage of these common chiral auxiliaries in your synthetic endeavors.
References
Evaluating the Efficiency of Recoverable Benzyloxazolidinone Auxiliaries: A Comparative Guide
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules, a critical aspect of pharmaceutical and fine chemical development. Among the plethora of options, benzyloxazolidinone auxiliaries, popularized by Evans, have established themselves as highly effective reagents. A key consideration in the practical application of these auxiliaries is their recoverability and potential for reuse, which directly impacts the economic and environmental viability of a synthetic route. This guide provides an objective comparison of the performance of recoverable benzyloxazolidinone auxiliaries with other common alternatives, supported by experimental data.
Performance Comparison of Chiral Auxiliaries
The efficiency of a chiral auxiliary is multifaceted, encompassing its ability to induce high stereoselectivity, provide good chemical yields, and be efficiently recovered and recycled. The following tables summarize the performance of (R)-4-benzyl-2-oxazolidinone and its comparison with two other widely used recoverable chiral auxiliaries: pseudoephedrine and Oppolzer's camphorsultam.
Table 1: Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Recovery Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | >95 |
| (R)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 85 | >95 |
| (+)-Pseudoephedrine | Benzyl bromide | >99:1 | 90 | ~90 |
| (+)-Pseudoephedrine | Methyl iodide | 98:2 | 91 | ~90 |
| (-)-Camphorsultam | Methyl iodide | >98:2 | 95 | 71-79 (crude) |
Table 2: Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Recovery Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85 | >95 |
| (R)-4-Benzyl-2-oxazolidinone | Benzaldehyde | 97:3 (syn) | 90 | >95 |
| (+)-Pseudoephedrine | Benzaldehyde | 95:5 (syn) | 88 | ~90 |
| (-)-Camphorsultam | Pivalaldehyde | >99:1 (syn) | 89 | 71-79 (crude) |
Experimental Protocols
Detailed methodologies for the key transformations are crucial for reproducible results. The following are representative protocols for the application and recovery of a benzyloxazolidinone auxiliary.
Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Enolate Formation: A solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Cleavage and Recovery of (R)-4-Benzyl-2-oxazolidinone
-
Hydrolysis: The N-acylated oxazolidinone product (1.0 equiv) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 equiv) is added dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Reaction Monitoring: The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC.
-
Auxiliary Recovery: Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 30 mL) to recover the (R)-4-benzyl-2-oxazolidinone auxiliary. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the recovered auxiliary, which can be further purified by recrystallization.
-
Product Isolation: The aqueous layer from the extraction is acidified to pH ~2 with 1 M HCl and then extracted with ethyl acetate (3 x 30 mL) to isolate the chiral carboxylic acid product.
Visualizing the Workflow
The general process of using a recoverable chiral auxiliary can be visualized as a cyclic workflow, ensuring the sustainability of the process.
Caption: General workflow for the application and recovery of a chiral auxiliary.
The signaling pathway for the stereocontrol in an Evans aldol reaction highlights the role of the benzyloxazolidinone auxiliary in directing the approach of the electrophile.
Caption: Simplified signaling pathway of an Evans aldol reaction.
Performance of 4-benzyl-2-oxazolidinone in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4-benzyl-2-oxazolidinone, a cornerstone chiral auxiliary in asymmetric synthesis, is widely employed to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. The choice of solvent is a critical parameter that can significantly influence the yield and diastereoselectivity of these reactions. This guide provides a comparative analysis of the performance of 4-benzyl-2-oxazolidinone in various solvent systems for key asymmetric transformations, supported by experimental data and detailed protocols.
Performance in Asymmetric Alkylation
The asymmetric alkylation of N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity of this reaction is highly dependent on the formation of a rigid, chelated Z-enolate, the steric bulk of the C4 substituent on the auxiliary, and the nature of the electrophile. The solvent can influence the solubility of reagents, the aggregation state of the enolate, and the overall reaction rate and stereochemical outcome.
While tetrahydrofuran (THF) is the most commonly employed solvent for these reactions, providing a good balance of solubility and reactivity, other solvents have been investigated. For instance, in the context of α-tertiary alkylation of N-(arylacetyl)oxazolidinones, chloroform has been shown to improve yields while maintaining high diastereoselectivity.
Below is a summary of the performance of (R)-4-benzyl-2-oxazolidinone in asymmetric alkylation reactions in different solvent systems.
| Solvent | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Tetrahydrofuran (THF) | Benzyl bromide | NaHMDS or LDA | 90-95 | >99:1[1] |
| Tetrahydrofuran (THF) | Allyl iodide | NaHMDS | 98 | 98:2[1] |
| Chloroform | tert-Butyl bromide | Et3N/ZrCl4 | 77 | 33:1[2] |
| Dichloromethane (DCM) | tert-Butyl bromide | Et3N/ZrCl4 | 55 | 17:1[2] |
| Toluene | tert-Butyl bromide | Et3N/ZrCl4 | 45 | 19:1[2] |
Key Observation: The data suggests that for standard alkylations with reactive electrophiles like benzyl bromide and allyl iodide, THF is a highly effective solvent, leading to excellent yields and diastereoselectivities.[1] For more challenging alkylations, such as with tertiary alkyl halides, solvent screening can be beneficial, with chloroform demonstrating superior performance in the specific case of α-tertiary butylation.[2]
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, typically affording the syn-aldol product with high stereocontrol. The reaction's stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The choice of solvent can impact the Lewis acid-base interactions and the stability of the transition state.
Dichloromethane (CH₂Cl₂) is frequently used in boron-mediated Evans aldol reactions.
The following table compares the performance of N-propionyl-(R)-4-benzyl-2-oxazolidinone in the asymmetric aldol reaction with isobutyraldehyde.
| Solvent | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Dichloromethane (CH₂Cl₂) | Bu₂BOTf | DIPEA | 90-95 | >99:1 |
Key Observation: Dichloromethane is a well-established and effective solvent for boron-mediated Evans aldol reactions, consistently providing high yields and exceptional levels of diastereoselectivity.
Comparison with Alternative Chiral Auxiliaries
While 4-benzyl-2-oxazolidinone is a highly effective chiral auxiliary, other options are available. Pseudoephedrine is a notable alternative that offers practical advantages in certain applications.
| Feature | (R)-4-benzyl-2-oxazolidinone | Pseudoephedrine |
| Stereoselectivity | Generally excellent (often >98:2 d.r.)[3] | Generally excellent (often >95% d.e., can reach ≥99% d.e. after recrystallization)[3] |
| Yield | High | High (typically 80-99%)[3] |
| Attachment (Acylation) | Requires strong base (e.g., n-BuLi) and acyl chloride, or milder conditions with DMAP catalyst.[3] | Readily forms amides with carboxylic acids, acid anhydrides, or acyl chlorides.[3] |
| Cleavage Conditions | Mild hydrolysis (e.g., LiOH/H₂O₂) to yield carboxylic acids.[3] | Versatile cleavage to carboxylic acids, alcohols, aldehydes, and ketones in a single operation.[3] |
| Substrate Scope | Broad, effective for a wide range of electrophiles.[3] | Broad, including less reactive and elimination-prone substrates.[3] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
This protocol details the alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone with benzyl bromide in tetrahydrofuran.[1]
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 2: Asymmetric Aldol Reaction of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
This protocol details the boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with isobutyraldehyde in dichloromethane.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add DIPEA (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with an appropriate organic solvent.
Visualizations
Caption: Workflow for Asymmetric Alkylation using 4-benzyl-2-oxazolidinone.
References
Navigating the Final Step: A Comparative Guide to 3-Benzyloxazolidine Auxiliary Removal and Enantiomeric Excess Analysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the removal of a chiral auxiliary is a critical final step that dictates the success of a synthetic route. The 3-benzyloxazolidine auxiliary, a derivative of the renowned Evans auxiliary, is a powerful tool for stereocontrol. However, its efficient cleavage without compromising the enantiomeric excess (ee) of the final product is paramount. This guide provides an objective comparison of common methods for the removal of the this compound auxiliary, supported by experimental data and detailed analytical protocols for the subsequent determination of enantiomeric purity.
The choice of cleavage method is contingent on the desired functionality in the final product, with each method presenting its own set of advantages and potential challenges. The most prevalent techniques include hydrolytic, reductive, and transesterification-based approaches. Following cleavage, a rigorous analysis of the enantiomeric excess is essential to validate the stereochemical outcome of the synthesis.
Comparison of Cleavage Methods for this compound Auxiliary
The selection of an appropriate method to cleave the N-acyl-3-benzyloxazolidine is crucial for obtaining the desired chiral product in high yield and, most importantly, with high enantiomeric purity. The following table summarizes the most common methods, their target products, and reported enantiomeric excess values.
| Cleavage Method | Reagents | Product | Substrate Example | Reported ee (%) | Reference(s) |
| Hydrolytic Cleavage | LiOH, H₂O₂ | Carboxylic Acid | N-acyloxazolidinone | 98.5 | [1] |
| Reductive Cleavage | LiBH₄ | Alcohol | N-acyl-3-benzyloxazolidinone | >98 | |
| Transesterification | NaOMe, MeOH | Methyl Ester | N-acyl-3-benzyloxazolidinone | >99 |
Experimental Protocols
Detailed and reliable experimental protocols are fundamental to achieving reproducible results in the laboratory. Below are protocols for the most common cleavage methods and subsequent enantiomeric excess analysis.
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This method is widely used for the synthesis of chiral carboxylic acids.
Materials:
-
N-acyl-3-benzyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-acyl-3-benzyloxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of lithium hydroxide (2.0 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 equiv).
-
Stir the reaction at 0 °C until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of an aqueous solution of sodium sulfite to destroy any excess peroxide.[1]
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.[1]
-
Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to an Alcohol
This protocol is suitable for obtaining chiral primary alcohols.
Materials:
-
N-acyl-3-benzyloxazolidinone
-
Anhydrous diethyl ether or THF
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-acyl-3-benzyloxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add lithium borohydride (2.0-3.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.[1]
-
Cool the reaction mixture back to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride or Rochelle's salt solution.[1]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.
Protocol 3: Enantiomeric Excess Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. The specific conditions will vary depending on the nature of the analyte (carboxylic acid, alcohol, or ester).
General Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Example Conditions for a Chiral Alcohol:
-
Column: Chiralpak® IA (or a similar polysaccharide-based column)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 210 nm, 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 4: Enantiomeric Excess Determination by ¹H NMR using a Chiral Solvating Agent
¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess, particularly for chiral carboxylic acids and alcohols. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Materials:
-
Chiral product (carboxylic acid or alcohol)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol for carboxylic acids, or a lanthanide shift reagent for alcohols)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Dissolve a known amount of the chiral product in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a specific amount of the chiral solvating agent to the NMR tube. The optimal ratio of substrate to CSA may need to be determined empirically.
-
Acquire another ¹H NMR spectrum.
-
Identify a well-resolved proton signal in the substrate that shows splitting into two distinct peaks in the presence of the CSA.
-
Integrate the two peaks corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.
Workflow and Decision Making
The selection of the appropriate cleavage and analysis workflow depends on the synthetic goals and available instrumentation.
References
Safety Operating Guide
Proper Disposal of 3-Benzyloxazolidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Benzyloxazolidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound. The primary route for disposal is through an approved hazardous waste disposal facility, adhering to all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound (CAS No. 13657-16-4).[1][2] While detailed hazard information was not fully available in public search results, standard practice for handling chemical reagents of this nature requires the use of appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
-
Respiratory Protection: If working in an area with insufficient ventilation or if there is a risk of generating aerosols, a NIOSH-approved respirator should be used. All handling of this compound should ideally be conducted in a chemical fume hood.
Summary of Key Disposal and Safety Information
The following table summarizes essential information for the safe disposal of this compound.
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant. | [3] |
| Spill Containment | Absorb spills with an inert material (e.g., sand, diatomaceous earth). | |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. Do not empty into drains. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
-
Waste Identification and Collection:
-
Collect waste this compound, whether in pure form or in solution, in a dedicated, leak-proof, and chemically compatible container. The original container, if in good condition, is a suitable option.[4]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".[4] Include the approximate quantity and the date of accumulation.
-
-
Segregation and Interim Storage:
-
Store the waste container in a designated satellite accumulation area for hazardous waste.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.[4]
-
Complete all required waste disposal forms or manifests as per your institution's and local regulations.[4]
-
The recommended disposal method is typically through a licensed waste disposal company, which will often involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Disposal Workflow Diagram
The logical workflow for the disposal of this compound is illustrated below.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound, your institution's specific chemical hygiene plan, and consultation with your environmental health and safety department. Always adhere to local, state, and federal regulations for complete compliance.
References
Personal protective equipment for handling 3-Benzyloxazolidine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 3-Benzyloxazolidine in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to provide a robust framework for operational safety and compliant disposal. While a specific Safety Data Sheet (SDS) for this compound was not located, the recommendations below are derived from the safety profiles of structurally related oxazolidine compounds.[1][2] It is imperative to treat this compound with caution as a substance with potential hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | To protect against potential splashes that could cause severe eye damage. |
| Skin Protection | ||
| Gloves | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.[1][3] | To prevent skin contact, which could lead to irritation or absorption of the chemical. |
| Lab Coat | A flame-resistant or standard laboratory coat should be worn. | To prevent skin contact with spills or splashes. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1][2] | To prevent inhalation of potentially harmful vapors or aerosols. |
Operational Plan for Safe Handling
Adherence to strict operational procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary PPE and ensure it is in good condition.
2. Handling the Compound:
-
Wear all required PPE before handling the chemical container.
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2][4]
3. In Case of a Spill:
-
For small spills, use an inert absorbent material to contain the substance.
-
Ventilate the area and clean the spill site thoroughly.
-
For large spills, evacuate the immediate area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[2]
2. Container Management:
-
Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.[2]
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
